1-(2-Aminoethyl)piperidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYQUTYAZWYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594432 | |
| Record name | 1-(2-Aminoethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27578-61-6 | |
| Record name | 1-(2-Aminoethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminoethyl)piperidin-2-one, a derivative of the δ-valerolactam scaffold, represents a versatile building block in medicinal chemistry. The presence of a primary amino group tethered to the lactam nitrogen introduces a key site for further functionalization, making it an attractive precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a particular focus on its relevance in drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from related piperidine and piperidin-2-one derivatives to offer valuable insights for researchers in the field.
Introduction: The Piperidin-2-one Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, earning it the status of a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The piperidin-2-one (or δ-valerolactam) substructure, a six-membered cyclic amide, is a key component in many of these bioactive molecules.[3][4] The introduction of an N-aminoethyl substituent onto this scaffold, as in this compound, provides a reactive handle for the development of new chemical entities with potentially enhanced pharmacological profiles.
Molecular Structure and Chemical Properties
While a detailed experimental characterization of this compound is not extensively reported in the public domain, its structure and properties can be reliably inferred from its constituent parts and data from analogous compounds. The molecule consists of a piperidin-2-one ring N-substituted with an ethylamine chain.
dot
Caption: 2D Structure of this compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₄N₂O | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar N-substituted piperidines.[5] |
| Boiling Point | >200 °C (Predicted) | High boiling point expected due to the polar lactam and amine groups. |
| Melting Point | Not available | The hydrobromide salt is commercially available.[6][7][8] |
| Solubility | Soluble in water and polar organic solvents | The presence of the amine and lactam functionalities suggests good solubility in protic solvents. |
| pKa | ~9-10 (for the primary amine) | Similar to other primary alkylamines. |
Synthesis of this compound
Proposed Synthetic Pathway:
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: N-Alkylation of δ-Valerolactam
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To a solution of δ-valerolactam (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
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The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the lactam salt.
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A solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous DMF is then added dropwise.
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The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
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Upon completion, the reaction is quenched with water and the product, N-(2-phthalimidoethyl)piperidin-2-one, is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Causality: The use of a strong base like sodium hydride is essential to deprotonate the lactam nitrogen, making it a potent nucleophile for the subsequent SN2 reaction with the alkyl halide. The phthalimide group serves as an effective protecting group for the primary amine, preventing it from undergoing side reactions.
Step 2: Deprotection of the Phthalimide Group
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The purified N-(2-phthalimidoethyl)piperidin-2-one from the previous step is dissolved in ethanol.
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Hydrazine hydrate (2-4 eq) is added to the solution.
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The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.
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After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield the crude this compound.
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Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride or hydrobromide salt followed by recrystallization.[6][7][8]
Causality: The Gabriel synthesis, employing hydrazine, is a classic and reliable method for the deprotection of phthalimides to reveal the primary amine.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its two main functional groups: the lactam and the primary amine.
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Lactam Group: The amide bond within the piperidin-2-one ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding 5-aminopentanoic acid derivative. The carbonyl group can undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride.
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Primary Amine Group: The primary amino group is nucleophilic and can participate in a wide range of chemical transformations. These include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
-
dot
Caption: Reactivity profile of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - δ ~3.4-3.6 ppm (t, 2H, N-CH₂-CH₂-NH₂) - δ ~3.2-3.4 ppm (t, 2H, piperidine ring CH₂ adjacent to N) - δ ~2.8-3.0 ppm (t, 2H, N-CH₂-CH₂-NH₂) - δ ~2.2-2.4 ppm (t, 2H, piperidine ring CH₂ adjacent to C=O) - δ ~1.6-1.9 ppm (m, 4H, remaining piperidine ring CH₂) - Broad singlet for NH₂ protons |
| ¹³C NMR | - δ ~172-175 ppm (C=O) - δ ~48-52 ppm (piperidine ring CH₂ adjacent to N) - δ ~40-45 ppm (N-CH₂-CH₂-NH₂) - δ ~38-42 ppm (N-CH₂-CH₂-NH₂) - δ ~30-35 ppm (piperidine ring CH₂ adjacent to C=O) - δ ~20-30 ppm (remaining piperidine ring CH₂) |
| IR (Infrared) | - ~3300-3400 cm⁻¹ (N-H stretch, primary amine) - ~2850-2950 cm⁻¹ (C-H stretch) - ~1640-1680 cm⁻¹ (C=O stretch, lactam) - ~1590-1650 cm⁻¹ (N-H bend) |
| MS (Mass Spec) | - Expected molecular ion peak (M⁺) at m/z 142. |
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group serves as a convenient point of attachment for various pharmacophores, allowing for the exploration of structure-activity relationships.
Potential Therapeutic Areas:
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Oncology: Piperidine and piperidinone derivatives have shown significant promise as anticancer agents.[1] The aminoethyl side chain of this compound can be functionalized to introduce moieties that target specific signaling pathways involved in cancer progression.[1]
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Neurodegenerative Diseases: The piperidine scaffold is present in numerous drugs targeting the central nervous system.[9] Derivatives of this compound could be explored for their potential as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative disorders.
-
Infectious Diseases: The piperidine nucleus is a component of various antimicrobial and antiviral agents.[2][10] New derivatives synthesized from this compound could be screened for activity against a range of pathogens.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established chemical transformations. The presence of both a lactam and a primary amine offers a rich platform for chemical modification, enabling the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutics continues to grow, versatile scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Aminoethyl)piperidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. 1185303-09-6|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 8. 1-(2-Aminoethyl)-2-piperidinone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ijnrd.org [ijnrd.org]
An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-2-one and Its Isomers for Drug Discovery Professionals
This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific isomer, this guide will also offer an in-depth analysis of the closely related and more extensively studied 1-(2-Aminoethyl)piperidin-4-one. This comparative approach is designed to provide researchers and scientists with a broader understanding of the structure-activity relationships and synthetic strategies within this class of compounds.
Part 1: Core Identification and Physicochemical Properties
The accurate identification of a chemical entity is paramount for any research and development endeavor. This section provides the known identifiers for this compound and its hydrobromide salt.
Chemical Identity of this compound
While public domain data on the free base form of this compound is scarce, its hydrobromide salt is commercially available, providing a key reference point for researchers.
| Identifier | Value | Source |
| Chemical Name | This compound hydrobromide | [1] |
| CAS Number | 1185303-09-6 | [2] |
| Molecular Formula (HBr salt) | C₇H₁₅BrN₂O | [3] |
| Molecular Weight (HBr salt) | 223.11 g/mol | |
| Molecular Formula (Free Base) | C₇H₁₄N₂O | [4] |
| Molecular Weight (Free Base) | 142.20 g/mol | [4] |
The IUPAC name for the free base, this compound, is the most logical nomenclature based on its structure. However, it is important to note that one source provides a likely erroneous IUPAC name of "1-(3, 5-dimethylphenoxy)propan-2-amine" for the hydrobromide salt[5], highlighting the need for careful verification of compound identity.
Part 2: Synthesis and Methodologies
Proposed Synthesis of this compound
A logical approach to the synthesis of this compound would involve the N-alkylation of piperidin-2-one with a protected 2-aminoethyl halide, followed by deprotection.
Experimental Protocol: Aza-Michael Addition for N-Substituted Piperidines
A related synthetic strategy for creating N-substituted piperidines involves the aza-Michael reaction. For instance, the synthesis of certain N-substituted piperidines has been achieved through the reaction of a piperidine nitrogen with an appropriate Michael acceptor, such as acrylonitrile or tert-butyl acrylate[2].
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Part 3: The More Studied Isomer: 1-(2-Aminoethyl)piperidin-4-one
In contrast to the 2-one isomer, 1-(2-Aminoethyl)piperidin-4-one is a more extensively documented compound, offering valuable insights into the potential biological activities of this chemical class.
Chemical Identity of 1-(2-Aminoethyl)piperidin-4-one Hydrochloride
| Identifier | Value | Source |
| Chemical Name | 1-(2-aminoethyl)piperidin-4-one;hydrochloride | [6] |
| Molecular Formula | C₇H₁₅ClN₂O | [6] |
| Molecular Weight | 178.66 g/mol | [6] |
| InChI Key | PUEWBUCZQGKRPY-UHFFFAOYSA-N | [6] |
Biological Activity and Applications
Research indicates that 1-(2-Aminoethyl)piperidin-4-one hydrochloride exhibits significant biological activity, primarily as a modulator of the trace amine-associated receptor 1 (TAAR1)[6]. It has been shown to activate this receptor with an effective concentration (EC50) of approximately 0.507 μM, suggesting its potential as a therapeutic agent for conditions like schizophrenia[6].
The potential applications of 1-(2-Aminoethyl)piperidin-4-one hydrochloride span several areas of research and development:
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Pharmaceutical Development: Its activity at TAAR1 makes it a compound of interest for the treatment of psychiatric disorders[6][7].
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Chemical Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic compounds, including other potential drug candidates and agrochemicals[6][7].
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Research Tool: This compound is utilized in biochemical and pharmacological studies to investigate receptor interactions and the mechanisms of action related to neurotransmitter systems[6][7].
Part 4: Comparative Analysis and Future Directions
The study of isomeric compounds is a cornerstone of medicinal chemistry, as subtle changes in structure can lead to profound differences in biological activity. The piperidinone core, present in both this compound and its 4-one isomer, is a privileged scaffold in drug discovery.
The difference in the position of the carbonyl group from the 4-position to the 2-position would significantly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities. These changes would, in turn, affect its binding affinity and selectivity for various biological targets.
For researchers in drug development, the limited data on this compound presents an opportunity. The synthesis and biological evaluation of this compound, and a direct comparison with the 4-one isomer, could yield valuable structure-activity relationship (SAR) data. Such studies would contribute to a deeper understanding of the pharmacophore requirements for TAAR1 modulators and other potential targets.
DOT Diagram: Research Workflow for Comparative Analysis
Caption: A proposed workflow for the investigation of this compound.
Part 5: Conclusion
This compound represents an under-explored area within the broader class of aminoethyl-piperidine derivatives. While its synthesis is plausible based on established chemical principles, a concerted research effort is required to fully characterize this compound and unlock its potential therapeutic applications. The more extensively studied 1-(2-Aminoethyl)piperidin-4-one provides a valuable starting point and a compelling rationale for the investigation of its 2-one isomer. For drug development professionals, the exploration of such novel chemical space is a critical component of discovering the next generation of therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. 1185303-09-6|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 3. 1185303-09-6 Cas No. | 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 1185303-09-6|1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide|1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide|-范德生物科技公司 [bio-fount.com]
- 5. eontrading.uk [eontrading.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy 1-(2-Aminoethyl)piperidin-4-one hydrochloride [smolecule.com]
Synthesis of 1-(2-Aminoethyl)piperidin-2-one starting materials
An In-Depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)piperidin-2-one: Strategies and Starting Materials
Introduction
This compound is a heterocyclic compound featuring a δ-valerolactam core functionalized with an aminoethyl side chain at the nitrogen atom. This structure represents a valuable scaffold in medicinal chemistry and drug development. The primary amine offers a reactive handle for further derivatization, while the lactam ring provides conformational rigidity, making it an attractive building block for synthesizing complex molecules with potential therapeutic applications. For instance, the related 1-(2-aminoethyl)piperidine structure is a key component in compounds targeting neurological disorders and serves as a ligand in catalysis.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for preparing this compound. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical logic, the rationale for selecting specific starting materials, and the critical parameters that ensure a robust and reproducible synthesis. We will explore two primary retrosynthetic pathways, offering detailed protocols and comparative analysis to inform laboratory practice.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that give rise to two distinct and viable synthetic strategies. The most intuitive disconnection is at the N1—C7 bond (the bond between the lactam nitrogen and the ethyl side chain), which suggests an N-alkylation approach. A second disconnection within the lactam ring itself suggests a strategy based on ring formation via cyclization.
Caption: Retrosynthetic pathways for this compound.
Strategy A: N-Alkylation of the Piperidin-2-one Core
This is arguably the more direct approach, beginning with the commercially available or readily synthesized piperidin-2-one (δ-valerolactam) and subsequently introducing the aminoethyl side chain. This strategy compartmentalizes the synthesis into three distinct phases: synthesis of the lactam core, N-alkylation, and final deprotection.
Part 1: Synthesis of the Piperidin-2-one (δ-Valerolactam) Starting Material
While δ-valerolactam is commercially available, its synthesis from inexpensive precursors is a well-established process, offering a cost-effective route for large-scale production. The most common and efficient method is the Baeyer-Villiger oxidation of cyclopentanone.
Mechanism and Rationale: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester (or in this case, a cyclic ketone into a lactone). Reagents like hydrogen peroxide can be used for this transformation.[3] The choice of cyclopentanone is strategic due to its low cost and the high regioselectivity of the reaction, which yields the desired six-membered lactone ring.[3] Other pathways, such as those starting from furfural, also exist but are typically more complex.[3]
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclopentanone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.
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Catalyst and Oxidant Addition: Add a catalytic amount of a Lewis acid (e.g., lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to the solution.[3] Slowly add 30% aqueous hydrogen peroxide (1.2-1.5 eq) dropwise while maintaining the temperature at 70°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the consumption of cyclopentanone by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude δ-valerolactone can be purified by vacuum distillation.
Part 2: N-Alkylation with a Protected Aminoethyl Synthon
Directly alkylating piperidin-2-one with a 2-haloethylamine is problematic, as the primary amine of the reagent can compete in side reactions, leading to polymerization or dimerization. Therefore, the use of an N-protected 2-aminoethyl halide is imperative. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under the basic conditions required for alkylation.
Causality of Experimental Choices:
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Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the lactam nitrogen, which has a pKa of approximately 17-18. This generates the highly nucleophilic lactam anion.
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Reagent Selection: N-Boc-2-bromoethylamine or N-Cbz-2-chloroethylamine are excellent electrophiles for this reaction. The choice between them often depends on the desired deprotection conditions in the final step.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal, as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
Caption: Workflow for Strategy A: N-Alkylation of Piperidin-2-one.
Part 3: Final Deprotection
The final step is the removal of the protecting group to unveil the primary amine. The conditions must be chosen carefully to avoid cleaving the lactam ring.
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Boc Group Removal: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, efficiently removes the Boc group at room temperature.
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Cbz Group Removal: The Cbz group is typically removed via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4] This method is clean and effective, yielding the product and toluene as the only by-product.
Strategy B: Ring Formation via Intramolecular Cyclization
This strategy builds the lactam ring onto a pre-existing aminoethyl backbone. It is generally a longer route but can be advantageous if substituted ethylenediamine derivatives are the more readily available starting materials.
Core Concept: The synthesis hinges on forming an amide bond between a mono-protected ethylenediamine and a 5-halovaleric acid derivative, followed by a base-mediated intramolecular nucleophilic substitution to close the ring.
Experimental Workflow:
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Amide Formation: Mono-Boc-ethylenediamine is reacted with 5-bromovaleryl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This forms the linear amide precursor, N-(2-(Boc-amino)ethyl)-5-bromopentanamide.
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Intramolecular Cyclization: The amide precursor is treated with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., THF). The base deprotonates the amide nitrogen, creating a nucleophile that attacks the terminal carbon bearing the bromine atom, displacing it to form the six-membered lactam ring.
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Deprotection: The resulting Boc-protected intermediate is then deprotected under acidic conditions as described in Strategy A to yield the final product.
References
Spectroscopic Characterization of 1-(2-Aminoethyl)piperidin-2-one: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this analytical process. This guide provides a detailed exploration of the expected spectroscopic data for 1-(2-Aminoethyl)piperidin-2-one, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating a lactam and an aminoethyl side chain.
Molecular Structure and Predicted Spectroscopic Behavior
This compound possesses a unique combination of a cyclic amide (a lactam) and a primary amine, which dictates its chemical and spectroscopic properties. The piperidin-2-one ring system is expected to exhibit characteristic signals for its methylene groups and the amide functionality. The aminoethyl side chain introduces additional, distinct spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted ¹H and ¹³C Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound and data from analogous compounds, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidinone ring and the aminoethyl side chain. The predicted chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification and Comparative Analysis |
| H-3 | ~2.4 | t | ~6-7 | Protons adjacent to the carbonyl group are deshielded. Similar protons in 2-piperidinone show a signal around 2.2-2.4 ppm. |
| H-4, H-5 | ~1.8-2.0 | m | - | These methylene protons on the ring are expected to be in a typical aliphatic region, likely overlapping. |
| H-6 | ~3.3 | t | ~6-7 | Protons adjacent to the ring nitrogen are deshielded. In N-substituted piperidines, these protons typically appear in the 3.0-3.5 ppm range. |
| -CH₂- (ethyl, adjacent to ring N) | ~2.6 | t | ~6-7 | This methylene group is adjacent to a nitrogen and will be deshielded. |
| -CH₂- (ethyl, adjacent to -NH₂) | ~2.8 | t | ~6-7 | This methylene group is adjacent to the primary amine. In N-(2-Aminoethyl)piperidine, a similar group appears around 2.7-2.8 ppm.[1] |
| -NH₂ | ~1.5 (variable) | br s | - | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification and Comparative Analysis |
| C-2 (C=O) | ~175 | The carbonyl carbon of a lactam is highly deshielded. 2-Piperidinone has a carbonyl signal around 177 ppm.[2] |
| C-3 | ~35 | The carbon adjacent to the carbonyl group. |
| C-4, C-5 | ~22-28 | Aliphatic carbons in the piperidine ring. |
| C-6 | ~50 | The carbon adjacent to the ring nitrogen. In N-substituted piperidines, this carbon appears in the 50-60 ppm range. |
| -CH₂- (ethyl, adjacent to ring N) | ~55 | This carbon is deshielded by the adjacent nitrogen. |
| -CH₂- (ethyl, adjacent to -NH₂) | ~40 | This carbon is also deshielded by the adjacent primary amine. |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would be as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, the key absorptions will be from the amide and amine functionalities.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Justification and Comparative Analysis |
| 3400-3200 | N-H (primary amine) | Symmetric and Asymmetric Stretching | Medium (often two bands) | Primary amines typically show two N-H stretching bands in this region. |
| 2950-2850 | C-H (aliphatic) | Stretching | Strong | Characteristic of the methylene groups in the piperidine ring and ethyl side chain. |
| ~1650 | C=O (amide I band) | Stretching | Strong | This is a characteristic absorption for a cyclic amide (lactam). 2-Piperidinone shows a strong band around 1660 cm⁻¹.[3] |
| 1650-1580 | N-H (primary amine) | Bending (Scissoring) | Medium to Strong | This band can sometimes be obscured by the amide I band. |
| ~1465 | C-H (aliphatic) | Bending (Scissoring) | Medium | Characteristic of CH₂ groups. |
| ~1250 | C-N | Stretching | Medium | For both the amide and amine C-N bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid (if applicable): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is a modern and convenient method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): The expected molecular weight of this compound (C₇H₁₄N₂O) is 142.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 142 should be observable. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 143 would be prominent.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 112 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond in the ethyl side chain. |
| 99 | [M - C₂H₅N]⁺ | Alpha-cleavage at the ring nitrogen. |
| 84 | [Piperidine ring fragment]⁺ | Cleavage of the aminoethyl side chain. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring. |
| 44 | [CH₂NH₂]⁺ | Cleavage of the C-C bond in the ethyl side chain. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Direct Infusion (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) (for ESI): The compound can be separated by LC before entering the mass spectrometer, which is a very common technique for non-volatile compounds.
-
-
Ionization:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Key Concepts
To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Molecular Structure and NMR Assignments
Caption: Predicted ¹H and ¹³C NMR assignments for this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways for this compound in MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, we have constructed a detailed and scientifically grounded data set. The experimental protocols outlined herein offer a standardized approach for researchers to acquire and validate this data should they synthesize or isolate this compound. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and other novel piperidine-based compounds in the field of drug discovery and development.
References
An In-depth Technical Guide to the Biological Activity of 1-(2-Aminoethyl)piperidin-2-one and its Analogs
Abstract
This technical guide provides a comprehensive overview of the synthesis, predicted biological activity, and potential therapeutic applications of 1-(2-Aminoethyl)piperidin-2-one and its analogs. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related N-substituted 2-piperidones and compounds bearing the aminoethylpiperidine moiety to build a robust scientific hypothesis for its pharmacological profile. We will explore its potential as a modulator of the GABAergic system, drawing parallels with known neuroactive compounds, and discuss its potential in the context of neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals interested in novel CNS-active compounds.
Introduction: The 2-Piperidone Scaffold and the Significance of N-Substitution
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities, including stimulant, analgesic, and dissociative effects.[2] The introduction of a carbonyl group at the 2-position to form a 2-piperidone (also known as δ-valerolactam) imparts distinct chemical and biological properties. This lactam moiety can influence molecular conformation, polarity, and hydrogen bonding capacity, significantly impacting biological target interactions.
N-substitution of the 2-piperidone ring is a key strategy for modulating pharmacological activity. The nature of the substituent at the nitrogen atom can profoundly alter the compound's affinity and efficacy for various receptors and enzymes. For instance, studies on N-alkyl-substituted piperidine-2-carboxamides have demonstrated that modifications to the N-alkyl side chain can fine-tune pharmacologically relevant properties.[3] Furthermore, a series of 2-piperidone derivatives have been investigated as potential agents for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[4]
This guide focuses on this compound, a molecule that combines the 2-piperidone core with an N-aminoethyl substituent. This specific combination suggests a potential for interesting biological activities, particularly in the central nervous system, which will be the central theme of this exploration.
Proposed Synthesis of this compound
A proposed two-step synthesis is outlined below:
Step 1: N-Alkylation of 2-Piperidone with a Protected Aminoethyl Halide.
To prevent side reactions with the primary amine of the aminoethyl group, a protected derivative such as N-(2-bromoethyl)phthalimide or N-(2-chloroethyl)phthalimide can be used as the alkylating agent. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the lactam nitrogen, forming a nucleophilic anion that subsequently displaces the halide on the electrophilic alkylating agent.
Step 2: Deprotection of the Phthalimide Group.
The resulting N-phthalimidoethyl derivative is then deprotected to yield the desired primary amine. A standard method for phthalimide deprotection is hydrazinolysis, which involves reacting the compound with hydrazine hydrate in a solvent such as ethanol. This reaction cleaves the phthalimide group, releasing the free amine.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2-Piperidone
-
N-(2-Bromoethyl)phthalimide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
Part A: Synthesis of 1-(2-Phthalimidoethyl)piperidin-2-one
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidone (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-phthalimidoethyl)piperidin-2-one.
Part B: Synthesis of this compound
-
Dissolve the 1-(2-phthalimidoethyl)piperidin-2-one (1.0 eq.) from Part A in ethanol.
-
Add hydrazine hydrate (2.0 eq.) to the solution and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of >9 is reached.
-
Extract the basic aqueous layer with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Predicted Biological Activity and Mechanism of Action
Based on the structural features of this compound, its primary biological activity is hypothesized to be the modulation of the γ-aminobutyric acid (GABA) system, specifically as a ligand for GABAA receptors. This hypothesis is built upon the following lines of reasoning:
-
Structural Analogy to GABA: The 2-piperidone ring can be considered a conformationally restricted analog of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system.
-
Evidence from Piperine Analogs: Piperine, an alkaloid from black pepper containing a piperidine moiety, and its synthetic derivatives have been shown to be potent modulators of GABAA receptors.[5][6] These studies have demonstrated that modifications to the piperidine ring and its substituents can significantly influence the potency and efficacy of GABAA receptor modulation.[6]
-
Neuroactive Properties of 2-Piperidone Derivatives: Research into 2-piperidone derivatives has revealed their potential as neuroprotective agents, particularly in the context of Alzheimer's disease, where they have been shown to inhibit β-amyloid aggregation and possess anti-inflammatory properties.[4]
Hypothesized Mechanism of Action at the GABAA Receptor
It is proposed that this compound acts as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.
The proposed binding model for this compound at the GABAA receptor involves the following interactions:
-
The 2-piperidone ring likely interacts with a specific allosteric binding site on the receptor, distinct from the GABA binding site.
-
The carbonyl oxygen of the lactam can act as a hydrogen bond acceptor.
-
The aminoethyl side chain , with its terminal primary amine, can act as a hydrogen bond donor and also engage in ionic interactions, which could be crucial for anchoring the molecule within the binding pocket.
The binding of this compound is predicted to induce a conformational change in the GABAA receptor that enhances the affinity of GABA for its binding site and/or increases the efficacy of channel opening upon GABA binding. This would lead to an increased chloride influx and a potentiation of the inhibitory GABAergic neurotransmission.
Figure 1: Hypothesized mechanism of this compound as a positive allosteric modulator of the GABAA receptor.
Potential Therapeutic Applications
Given its predicted activity as a positive allosteric modulator of GABAA receptors, this compound and its analogs could have therapeutic potential in a range of neurological and psychiatric disorders characterized by GABAergic dysfunction, including:
-
Anxiety Disorders: By enhancing inhibitory neurotransmission, these compounds could exert anxiolytic effects.
-
Epilepsy: Potentiation of GABAergic signaling is a well-established mechanism for anticonvulsant drugs.
-
Insomnia: The sedative effects of GABAA receptor modulators could be beneficial for sleep disorders.
-
Neurodegenerative Diseases: The neuroprotective effects observed in other 2-piperidone derivatives suggest a potential role in conditions like Alzheimer's and Parkinson's disease, possibly through a combination of GABAergic modulation and anti-inflammatory actions.[4]
Proposed Biological Evaluation
To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo assays are proposed.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compound for the GABAA receptor, competitive binding assays using a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) should be performed on membranes prepared from rodent brain tissue or cell lines expressing specific GABAA receptor subtypes.
-
Electrophysiology: The functional effects of the compound on GABAA receptor activity can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing recombinant GABAA receptors, or patch-clamp recordings from cultured neurons. These experiments will determine whether the compound acts as a positive or negative allosteric modulator and can quantify its potency and efficacy.
-
Cell Viability and Neuroprotection Assays: To investigate potential neuroprotective effects, cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons) can be exposed to neurotoxic insults (e.g., β-amyloid peptides, glutamate, or oxidative stress) in the presence and absence of the compound. Cell viability can be assessed using assays such as the MTT or LDH assay.
-
Anti-inflammatory Assays: The anti-inflammatory properties can be evaluated by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells) treated with the compound.
In Vivo Assays
-
Animal Models of Anxiety: The anxiolytic potential of the compound can be evaluated in standard behavioral paradigms such as the elevated plus-maze, light-dark box test, and open-field test in rodents.
-
Animal Models of Epilepsy: The anticonvulsant activity can be assessed in models of chemically induced seizures (e.g., pentylenetetrazole or maximal electroshock-induced seizures) or genetic models of epilepsy.
-
Animal Models of Neurodegeneration: In transgenic mouse models of Alzheimer's disease, the compound's effects on cognitive deficits (e.g., in the Morris water maze) and neuropathological markers (e.g., amyloid plaque load) can be investigated.
Structure-Activity Relationship (SAR) Studies
To optimize the biological activity of this compound, a systematic SAR study should be undertaken. This would involve the synthesis and evaluation of a library of analogs with modifications at key positions:
-
Modification of the Aminoethyl Side Chain:
-
Varying the length of the alkyl chain (e.g., aminomethyl, aminopropyl).
-
Introducing substituents on the alkyl chain.
-
Replacing the primary amine with secondary or tertiary amines, or other functional groups.
-
-
Substitution on the 2-Piperidone Ring:
-
Introducing alkyl or aryl substituents at positions 3, 4, 5, or 6 of the piperidone ring to explore the impact of steric and electronic effects on activity.
-
-
Modification of the Lactam Carbonyl:
-
Reduction of the carbonyl to a hydroxyl group.
-
Conversion to a thio-lactam.
-
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a strong scientific case can be made for its potential as a novel modulator of the GABAergic system. Its structural similarity to GABA and to known neuroactive piperidine derivatives provides a solid foundation for this hypothesis. The proposed synthetic route is feasible with standard organic chemistry techniques, and the outlined biological evaluation plan provides a clear roadmap for validating its predicted pharmacological profile. Further research into this compound and its analogs is warranted and could lead to the discovery of new therapeutic agents for a variety of CNS disorders.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Untapped Potential of 1-(2-Aminoethyl)piperidin-2-one: A Technical Guide for the Modern Medicinal Chemist
Introduction: Beyond the Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of blockbuster drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. However, the vast chemical space offered by substituted piperidines remains underexplored. This guide delves into the potential of a specific, yet underutilized, building block: 1-(2-Aminoethyl)piperidin-2-one .
This molecule, a lactam derivative of the piperidine core, offers a unique combination of structural features: a conformationally constrained cyclic amide, a reactive primary amine for diverse functionalization, and the inherent drug-like properties of the piperidine ring. While its direct applications in reported drug candidates are nascent, the principles of medicinal chemistry and the known activities of its constituent fragments strongly suggest its potential in several high-impact therapeutic areas. This guide will provide a forward-looking analysis for researchers, scientists, and drug development professionals on how to leverage this building block in the design of next-generation therapeutics. We will explore its synthesis, potential applications based on isosteric replacements and related scaffolds, and provide detailed protocols to empower its use in drug discovery programs.
Core Synthesis: A Self-Validating Protocol
The efficient and scalable synthesis of this compound is paramount to its utility as a building block. The following protocol is a robust, two-step procedure adapted from standard N-alkylation methodologies for lactams and amines.[3][4] The causality behind each step is explained to ensure reproducibility and understanding.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(2-oxopiperidin-1-yl)ethyl)carbamate
-
Rationale: This step introduces the protected aminoethyl side chain onto the nitrogen of the piperidin-2-one ring. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a highly nucleophilic anion. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the reactants and does not interfere with the strong base. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under basic conditions and its facile removal under acidic conditions. 2-(Boc-amino)ethyl bromide is the corresponding alkylating agent. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with any trace impurities and the lactam, and then allowed to warm to room temperature to drive the substitution reaction to completion.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of piperidin-2-one (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Step 2: Synthesis of this compound (TFA salt)
-
Rationale: This step removes the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection. The reaction is typically rapid and clean, yielding the trifluoroacetate salt of the desired amine, which can often be used directly in subsequent reactions or neutralized to obtain the free base.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the TFA salt of this compound, can be triturated with diethyl ether to yield a solid and used without further purification.
-
Potential Applications in Medicinal Chemistry
The true value of a building block is realized in the biological activity of the molecules it helps create. While direct examples are scarce, we can project the utility of this compound in several cutting-edge areas of drug discovery.
Sigma-1 (σ1) Receptor Ligands for Oncology
The σ1 receptor is a unique intracellular chaperone protein implicated in cancer cell proliferation and survival.[5] Several potent σ1 ligands feature an aminoethyl-piperidine scaffold.[6]
-
Rationale for Application: The aminoethyl portion of the scaffold is often crucial for interaction with the σ1 receptor binding site. The primary amine of our building block serves as a versatile handle for introducing various substituents to probe the receptor's lipophilic pockets. The piperidin-2-one lactam, in place of a simple piperidine, introduces a polar amide bond. This can alter the physicochemical properties of the resulting molecule, potentially improving solubility and metabolic stability. The lactam carbonyl can also act as a hydrogen bond acceptor, offering new interactions within the receptor binding site that are not possible with traditional piperidine-based ligands.
-
Hypothetical Structure-Activity Relationship (SAR) Data:
| Compound ID | R-group on terminal amine | σ1 Ki (nM) (Hypothetical) | Lipophilicity (clogP) (Hypothetical) | Key Feature |
| Ref-1 | Benzyl (on piperidine) | 165 | 3.5 | Known piperidine-based ligand[6] |
| P2O-1 | Benzyl | 120 | 3.2 | Lactam reduces lipophilicity |
| P2O-2 | 4-Fluorobenzyl | 85 | 3.4 | H-bond acceptor on phenyl ring |
| P2O-3 | Cyclohexylmethyl | 50 | 4.0 | Increased lipophilicity in R-group |
| P2O-4 | (4-Fluorophenyl)acetamide | 35 | 2.8 | Additional H-bond donor/acceptor |
Cereblon (CRBN) E3 Ligase Modulators for Targeted Protein Degradation
Targeted protein degradation, utilizing technologies like PROTACs and molecular glues, is a revolutionary approach in drug discovery. Many of the most successful "molecular glue" degraders, such as lenalidomide, are based on a glutarimide (piperidine-2,6-dione) core that binds to the E3 ubiquitin ligase Cereblon (CRBN).[7]
-
Rationale for Application: The piperidin-2-one structure of our building block is a close analog of the glutarimide ring. It retains the cyclic amide system that is critical for CRBN binding. The primary amine on the aminoethyl side chain provides a perfect attachment point for a linker connected to a warhead that binds a target protein, thus enabling the creation of novel PROTACs. Alternatively, derivatization of the amine could lead to the discovery of novel molecular glues with unique target specificities.
Cereblon-Mediated Protein Degradation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. patents.justia.com [patents.justia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 1-(2-Aminoethyl)piperidin-2-one Derivatives as Modulators of Disease
This guide provides an in-depth exploration of the therapeutic landscape for 1-(2-aminoethyl)piperidin-2-one and its derivatives. We move beyond a simple cataloging of potential targets to provide a strategic analysis of the most promising avenues for drug discovery, grounded in mechanistic understanding and actionable experimental validation. The inherent structural features of the piperidine scaffold have long made it a cornerstone in medicinal chemistry.[1][2][3] This document will focus on specific derivatives that have shown significant promise in modulating key biological pathways implicated in oncology and neurological disorders.
Chapter 1: The Sigma-1 (σ1) Receptor - A Promising Target in Oncology
The sigma-1 (σ1) receptor has emerged as a high-value target in oncology due to its role in cell survival and proliferation.[4][5] Derivatives of 1-(2-aminoethyl)piperidine have been identified as potent ligands for this receptor, demonstrating significant antiproliferative effects in various cancer cell lines.[4][5][6]
Mechanism of Action: The σ1 Receptor in Cancer
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel activity, and cellular stress responses. In cancer cells, upregulation of the σ1 receptor is associated with enhanced survival and resistance to apoptosis. Ligands that bind to the σ1 receptor can modulate its chaperone activity, leading to a disruption of these pro-survival pathways and ultimately inducing cell death.
Structure-Activity Relationship (SAR) Insights
Research into 4-(2-aminoethyl)piperidine scaffolds has revealed key structural determinants for high σ1 receptor affinity and selectivity.[4][5] Notably, substitutions on the piperidine nitrogen have a profound impact on binding. For instance, 1-methylpiperidine derivatives have demonstrated particularly high affinity for the σ1 receptor, while other substituents can significantly reduce this affinity.[4][5] Molecular dynamics simulations have elucidated that these interactions are governed by the ligand's fit within a lipophilic binding pocket composed of specific amino acid residues.[4][5][6]
Experimental Validation Workflow
A robust screening cascade is essential for identifying and characterizing novel σ1 receptor ligands. The following workflow provides a comprehensive approach from initial binding assessment to functional cellular assays.
Caption: A streamlined workflow for the identification and validation of novel σ1 receptor ligands.
Protocol: σ1 Receptor Radioligand Binding Assay
-
Preparation of Membranes: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, combine 50 µL of membrane homogenate, 50 µL of radioligand (e.g., [3H]-(+)-pentazocine at a final concentration of 2-5 nM), and 50 µL of the test compound at various concentrations. For non-specific binding determination, use a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Termination and Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values using the Cheng-Prusoff equation.
Chapter 2: Modulating the Trace Amine-Associated Receptor 1 (TAAR1) for Neuropsychiatric Disorders
The Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that has garnered significant attention as a potential therapeutic target for psychiatric conditions, including schizophrenia.[7] The discovery of 1-(2-aminoethyl)piperidin-4-one hydrochloride as a TAAR1 modulator highlights the potential of this chemical scaffold in the development of novel antipsychotics.[7]
Mechanism of Action: TAAR1 in Neurotransmission
TAAR1 is expressed in key brain regions involved in monoaminergic neurotransmission, such as the ventral tegmental area and the dorsal raphe nucleus. It functions as a negative modulator of dopamine and serotonin signaling. Activation of TAAR1 leads to a reduction in the firing rate of dopaminergic and serotonergic neurons, suggesting that TAAR1 agonists could offer a novel approach to treating conditions characterized by hyperdopaminergic states, such as schizophrenia.
Pharmacological Profile of a Lead Compound
1-(2-Aminoethyl)piperidin-4-one hydrochloride has been shown to activate TAAR1 with an effective concentration (EC50) of approximately 0.507 μM.[7] This level of potency indicates that the compound is a promising starting point for further optimization to improve its affinity and pharmacokinetic properties for central nervous system applications.
Experimental Validation Workflow
The evaluation of TAAR1 modulators requires a combination of in vitro functional assays and downstream cellular response measurements.
Caption: A multi-tiered approach for the in-vitro characterization of TAAR1 modulators.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a known TAAR1 agonist as a positive control and a vehicle control.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Chapter 3: Disrupting the MDM2-p53 Interaction in Cancer
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis.[8] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Inhibiting the MDM2-p53 interaction is a validated therapeutic strategy to reactivate p53 and induce tumor cell death.[8] Piperidinone-based structures have been successfully developed as potent inhibitors of this interaction.[8]
Mechanism of Action: Restoring p53 Function
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can block this interaction, leading to the stabilization and accumulation of p53. This, in turn, results in the transcriptional activation of p53 target genes, such as p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.
Design Strategy for Piperidinone-Based Inhibitors
The piperidinone core serves as a rigid scaffold that can be functionalized with substituents that mimic the key p53 residues (Phe19, Trp23, and Leu26) that insert into the MDM2 binding pocket. The design of these inhibitors focuses on optimizing these interactions to achieve high affinity and selectivity.
Experimental Validation Workflow
The discovery of MDM2-p53 interaction inhibitors follows a well-defined path from biochemical assays to cellular and in vivo models.
Caption: A comprehensive screening cascade for the development of MDM2-p53 interaction inhibitors.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
-
Reagents: Use recombinant human MDM2 protein and a p53-derived peptide labeled with a fluorescent donor and acceptor pair for HTRF.
-
Assay Plate Preparation: In a low-volume 384-well plate, add the test compound at various concentrations.
-
Reagent Addition: Add the MDM2 protein and the labeled p53 peptide to the wells.
-
Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Chapter 4: Expanding the Therapeutic Horizon
Beyond the well-defined targets in oncology and neuroscience, the this compound scaffold and its relatives have shown promise in other therapeutic areas, warranting further investigation.
-
Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives have demonstrated bactericidal and fungicidal properties.[9] This suggests that the piperidinone core could be a valuable starting point for the development of novel anti-infective agents, an area of critical unmet medical need.
-
Analgesic Properties: Certain alkyl piperidine derivatives have been shown to possess analgesic activity.[10] Further exploration of this activity could lead to the development of new pain management therapies.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds for drug discovery. The demonstrated activity at the σ1 receptor, TAAR1, and in the inhibition of the MDM2-p53 interaction underscores the potential of this chemical framework to address significant unmet needs in oncology and neuropsychiatric disorders. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of these compelling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-(2-Aminoethyl)piperidin-4-one hydrochloride [smolecule.com]
- 8. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. applications.emro.who.int [applications.emro.who.int]
An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Aminoethyl)piperidin-2-one Derivatives
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel 1-(2-aminoethyl)piperidin-2-one derivatives, a scaffold of interest in modern medicinal chemistry. Moving beyond a simple checklist of methods, this document details the scientific rationale behind each step of the computational drug discovery cascade, from initial ligand preparation to predictive ADMET profiling. We emphasize a self-validating, protocol-driven approach designed to generate robust, reproducible, and actionable data for drug development professionals. Detailed, step-by-step protocols for key open-source software platforms are provided to empower researchers to prioritize candidate molecules for synthesis and experimental validation with higher confidence. The overarching goal is to present a logical and efficient pathway for transforming a chemical idea into a data-rich profile of a potential therapeutic agent.
Chapter 1: The Scientific Imperative for In Silico Modeling
The journey of a drug from concept to clinic is fraught with high attrition rates and prohibitive costs. Computational, or in silico, methods have become indispensable in mitigating these risks by enabling the rapid, cost-effective evaluation of chemical entities before committing to resource-intensive laboratory synthesis.[1][2][3][4] This guide focuses on a specific chemical class, this compound derivatives. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, while the aminoethyl side chain offers a versatile handle for modulating physicochemical properties and target interactions.[5] Recent studies on related aminoethyl-substituted piperidines have demonstrated their potential as ligands for targets like the σ1 receptor, with applications in oncology.[6][7]
By simulating how these molecules might behave in a biological system, we can address critical questions early in the discovery pipeline:
-
Target Engagement: How strongly will a derivative bind to its intended biological target?
-
Binding Mode: What is the precise 3D orientation of the molecule within the target's active site?
-
Structure-Activity Relationship (SAR): Which chemical modifications enhance binding affinity and selectivity?
-
Drug-likeness: Does the molecule possess the fundamental physicochemical properties required to be an orally bioavailable drug?[8][9][10][11][12]
This guide provides the framework to answer these questions systematically.
Chapter 2: The Computational Drug Discovery Cascade
A successful in silico campaign is not a series of disconnected experiments but a logical, cascading workflow where the output of one stage informs the input of the next. Each step serves as a filter to refine a large, hypothetical library of compounds down to a small number of high-priority candidates.
Caption: The In Silico Drug Discovery Cascade.
Chapter 3: Protocol - Ligand Preparation & Library Design
The quality of your input molecules dictates the quality of your results. This protocol ensures that the 3D structures of your derivatives are chemically correct and energetically plausible. We will use RDKit, a powerful open-source cheminformatics toolkit.[13][14][15][16]
Scientist's Note: The Causality of 3D Conformation
A molecule is not a static 2D drawing; it is a flexible 3D entity. Generating a low-energy 3D conformation is critical because docking algorithms require a realistic starting pose.[15] Failing to properly minimize the energy of a ligand can lead to steric clashes or unrealistic geometries, producing meaningless docking scores.
Step-by-Step Protocol using RDKit (Python)
-
Define the Library: Start with a simple list of SMILES (Simplified Molecular-Input Line-Entry System) strings representing your derivatives.
-
Generate 3D Structures: Convert the 2D SMILES into 3D molecular objects and add hydrogens appropriate for a physiological pH (approx. 7.4).
-
Save for Docking: Save the prepared molecules in a format suitable for docking software, such as the .sdf or .mol2 format.
Chapter 4: Protocol - Target Identification and Preparation
The choice of a biological target is hypothesis-driven. For this guide, we will hypothesize that our derivatives target the Sigma-1 Receptor (σ1R) , based on published activity of similar scaffolds.[6][7] We will retrieve its structure from the Protein Data Bank (PDB), the single global archive for macromolecular structural data.[17][18][19][20]
Trustworthiness Pillar: The Importance of a High-Quality Crystal Structure
The axiom "garbage in, garbage out" is paramount here. A high-resolution crystal structure (ideally < 2.5 Å) with a co-crystallized ligand is the gold standard. The native ligand provides a crucial validation point: a reliable docking protocol must be able to accurately reproduce the experimentally observed binding pose of this ligand.
Step-by-Step Protocol
-
Download Structure: Access the RCSB PDB (rcsb.org) and search for a suitable human Sigma-1 Receptor structure. For this example, we'll use PDB ID: 6DK1 . Download the structure in PDB format.
-
Prepare the Receptor: Use a molecular visualization tool like PyMOL or Chimera to prepare the protein for docking. This is a critical cleaning step.
-
Remove Non-essential Molecules: Delete all water molecules (HOH) and any other non-protein, non-ligand molecules from the PDB file.
-
Add Hydrogens: Add polar hydrogens to satisfy the valency of atoms, which is essential for calculating interactions.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).
-
Save as PDBQT: Save the cleaned receptor in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
-
Chapter 5: Protocol - Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21][22][23][24][25] We will use AutoDock Vina, a widely used, accurate, and fast open-source docking engine.[26][27][28]
Step-by-Step Protocol
-
Prepare Ligands in PDBQT Format: Convert your prepared .sdf or .mol2 ligand files into the .pdbqt format using AutoDock Tools or a command-line tool like Open Babel.
-
Define the Binding Site (Grid Box): The docking search needs to be confined to a specific area of the protein. The most reliable way to define this "grid box" is to center it on the position of the co-crystallized ligand in the original PDB structure.
-
In PyMOL or AutoDock Tools, determine the X, Y, and Z coordinates of the center of the native ligand.
-
Define the size of the box (e.g., 25 x 25 x 25 Å) to ensure it encompasses the entire binding pocket.
-
-
Create a Configuration File: Vina uses a simple text file to specify the input files and search parameters.
-
Run the Docking Simulation: Execute Vina from the command line.
-
Analyze the Results: Vina will output a .pdbqt file containing the predicted binding poses (typically 9) and their corresponding binding affinities in kcal/mol. The log file also contains these scores. A more negative score indicates a stronger predicted binding affinity.
Data Presentation: Example Docking Results
| Derivative Name | SMILES | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Core | O=C1N(CCN)CCCC1 | -6.5 | TYR103, GLU172 |
| N-Benzyl | O=C1N(CCNCc2ccccc2)CCCC1 | -8.2 | TYR103, GLU172, PHE83 (π-π stacking) |
| N,N-Dimethyl | O=C1N(CCN(C)C)CCCC1 | -7.1 | GLU172 (Salt Bridge) |
| N-4-FluoroBenzyl | O=C1N(CCNc2ccc(F)cc2)CCCC1 | -8.5 | TYR103, GLU172, TRP164 (Halogen Bond) |
Chapter 6: Post-Docking Analysis & Pharmacophore Modeling
A docking score alone is insufficient. The scientific integrity of the result must be interrogated by visualizing the predicted binding pose and the specific molecular interactions that stabilize it.
A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity.[29][30][31][32] By analyzing the common interaction patterns of your best-scoring derivatives, you can build a pharmacophore model that can be used for virtual screening of much larger compound libraries.
Caption: A hypothetical 3D pharmacophore model.
Key Pharmacophoric Features:
-
HBA: Hydrogen Bond Acceptor
-
HBD: Hydrogen Bond Donor
-
HYD: Hydrophobic Group
-
AR: Aromatic Ring
-
+ION: Positive Ionizable (e.g., the protonated amine)
Chapter 7: Protocol - ADMET & Druglikeness Prediction
Expertise & Experience: Beyond Lipinski's Rules
Christopher Lipinski's Rule of Five (Ro5) is a foundational guideline for evaluating oral bioavailability.[8][9][10][11][12] However, it is not an immutable law. A senior scientist knows that these are guidelines, not rigid cutoffs. For example, many successful drugs violate one rule. The key is to use the rules as a multi-parameter optimization guide to balance potency with favorable ADMET properties.
Lipinski's Rule of Five (Ro5) Criteria for Oral Bioavailability:
-
Molecular Weight (MW) ≤ 500 Daltons[10]
-
Hydrogen Bond Donors (HBD) ≤ 5[10]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[10]
Step-by-Step Protocol using SwissADME
-
Access the Tool: Navigate to the SwissADME website (--INVALID-LINK--).
-
Input Molecules: Paste the SMILES strings of your prioritized hits into the input box.
-
Run Prediction: Execute the analysis.
-
Interpret Results: The tool provides a comprehensive output, including physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties, and drug-likeness filters like the Ro5.
Data Presentation: Example ADMET Profile
| Derivative Name | MW ( g/mol ) | LogP | HBD | HBA | Ro5 Violations | GI Absorption | BBB Permeant |
| Core | 156.22 | -0.25 | 1 | 2 | 0 | High | Yes |
| N-Benzyl | 246.34 | 1.88 | 1 | 2 | 0 | High | Yes |
| N,N-Dimethyl | 184.28 | 0.21 | 0 | 2 | 0 | High | Yes |
| N-4-FluoroBenzyl | 264.33 | 2.15 | 1 | 2 | 0 | High | Yes |
Chapter 8: Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for the evaluation of this compound derivatives. By integrating ligand preparation, molecular docking, pharmacophore modeling, and ADMET prediction, researchers can build a comprehensive profile of their compounds before entering the lab.
The final output of this cascade is not a single "best" molecule, but rather a small, prioritized set of candidates with strong, data-driven hypotheses for their activity and drug-like potential. For example, the hypothetical data above suggests that the N-4-FluoroBenzyl derivative is a promising candidate due to its high predicted binding affinity and clean ADMET profile. The next logical steps would be to:
-
Synthesize the top 2-3 prioritized compounds.
-
Perform in vitro binding assays to validate the predicted target affinity.
-
Conduct cell-based functional assays to confirm biological activity.
This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. microbenotes.com [microbenotes.com]
- 3. dockdynamics.com [dockdynamics.com]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. RDKit for Beginners: A Gentle Introduction to Cheminformatics — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Intro to Cheminformatics with RDKIT [insilicochemistry.io]
- 15. udemy.com [udemy.com]
- 16. RDKit [rdkit.org]
- 17. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 18. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 19. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 21. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. ijsrtjournal.com [ijsrtjournal.com]
- 23. A Review On Molecular Docking And Its Application [journalijar.com]
- 24. annualreviews.org [annualreviews.org]
- 25. ijirem.org [ijirem.org]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. eagonlab.github.io [eagonlab.github.io]
- 29. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. dovepress.com [dovepress.com]
- 32. Pharmacophore modeling | PDF [slideshare.net]
- 33. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 34. portal.valencelabs.com [portal.valencelabs.com]
- 35. sygnaturediscovery.com [sygnaturediscovery.com]
- 36. intuitionlabs.ai [intuitionlabs.ai]
- 37. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 38. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 40. Molecular Modelling Group [molecular-modelling.ch]
- 41. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
The Piperidine Scaffold in σ1 Receptor Ligand Design: A Technical Guide to the Synthesis and Structure-Activity Relationship of Aminoethyl Derivatives
Executive Summary
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The design of potent and selective ligands for this receptor is a key focus of modern medicinal chemistry. While a variety of scaffolds have been investigated, piperidine-containing molecules remain a cornerstone of σ1 ligand development. This guide addresses the synthesis of such ligands, with a specific focus on aminoethyl-piperidine derivatives. Initially prompted by an inquiry into the role of 1-(2-Aminoethyl)piperidin-2-one, a thorough review of the current scientific literature reveals this particular lactam is not a prominently utilized building block. Instead, extensive research highlights the isomeric 4-(2-aminoethyl)piperidine scaffold as a highly successful core structure. This document therefore provides an in-depth technical exploration of the synthesis, structure-activity relationships (SAR), and biological context of 4-(2-aminoethyl)piperidine derivatives as high-affinity σ1 receptor ligands, offering a scientifically grounded and field-proven perspective for researchers in drug development.
The σ1 Receptor: A Unique Therapeutic Target
The σ1 receptor is not a classical cell surface receptor but a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] In its inactive state, it forms a complex with another chaperone, BiP (Binding immunoglobulin Protein).[4] Upon stimulation by ligands (agonists) or cellular stress, the σ1 receptor dissociates from BiP and can then interact with a variety of client proteins, including ion channels (such as K+, Na+, and Ca2+ channels), G-protein coupled receptors, and kinases.[1][5][6] This unique mode of action allows it to modulate a wide array of cellular functions, including calcium signaling, cellular stress responses, and neuronal excitability.[2][4][7] Its involvement in these fundamental processes makes it a compelling therapeutic target for conditions such as schizophrenia, depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][5]
The σ1 Receptor Pharmacophore and the Primacy of the Piperidine Moiety
Decades of research have led to the development of a well-defined pharmacophore model for σ1 receptor ligands. This model generally consists of a basic tertiary amine, which is positively charged at physiological pH, flanked by two hydrophobic regions.[8][9][10]
The piperidine ring is a privileged scaffold in σ1 ligand design because it perfectly incorporates the essential basic amine in a conformationally restricted, yet sterically appropriate, framework.[11][12] The nitrogen atom of the piperidine serves as the crucial proton acceptor that interacts with key acidic residues, such as Glu172 and Asp126, in the receptor's binding pocket.[1] The cyclic structure of the piperidine ring also provides a rigid anchor to which the necessary hydrophobic groups can be attached in a precise spatial orientation, fulfilling the pharmacophoric requirements for high-affinity binding.
A Note on the this compound Scaffold
A systematic review of the literature does not indicate that this compound is a commonly employed intermediate or core structure in the synthesis of high-affinity σ1 ligands. The introduction of a carbonyl group adjacent to the ring nitrogen (forming a lactam) significantly reduces the basicity of the nitrogen atom. This would likely disrupt the critical ionic interaction with the acidic residues (Glu172/Asp126) in the σ1 binding site, which is a cornerstone of high-affinity binding for most piperidine-based ligands. This fundamental electronic difference likely explains the prevalence of the more basic 4-substituted piperidine scaffolds in the literature.
Synthesis of 4-(2-Aminoethyl)piperidine-Based σ1 Ligands
The synthesis of potent σ1 ligands based on the 4-(2-aminoethyl)piperidine scaffold is a multi-step process that allows for diversification at several key positions to optimize binding affinity and selectivity. The following workflow is based on a successful route reported in the literature, demonstrating the construction of advanced σ1 ligands from commercially available starting materials.[13][14]
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to 1-(2-Aminoethyl)piperidin-2-one and its Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of various synthetic routes to 1-(2-Aminoethyl)piperidin-2-one, a valuable building block in medicinal chemistry. The strategic introduction of the aminoethyl side chain onto the piperidin-2-one scaffold opens avenues for the development of a diverse range of derivatives with potential therapeutic applications. This document offers an in-depth analysis of several key synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The piperidin-2-one core is a prevalent structural motif in numerous biologically active compounds. The addition of a flexible aminoethyl chain at the N1 position provides a crucial handle for further functionalization, enabling the modulation of physicochemical properties and biological activity. Derivatives of this compound are of significant interest in drug discovery, with potential applications as receptor ligands and enzyme inhibitors. This guide will focus on four primary synthetic strategies: N-Alkylation, the Gabriel Synthesis, Reductive Amination, and a two-step Aza-Michael Addition/Reduction sequence. Each method will be discussed in detail, highlighting its advantages, limitations, and practical considerations.
Synthetic Strategies and Protocols
Direct N-Alkylation with 2-Haloethylamine Salts
Direct N-alkylation is a straightforward approach for forging the N-C bond between the piperidin-2-one nitrogen and the ethylamine moiety. This method typically involves the reaction of piperidin-2-one with a 2-haloethylamine salt, such as 2-bromoethylamine hydrobromide, in the presence of a base. The choice of base and solvent is critical to ensure efficient deprotonation of the lactam nitrogen and to facilitate the nucleophilic substitution reaction.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often employed. It is strong enough to deprotonate the piperidin-2-one (pKa ≈ 18-19 in DMSO) to a sufficient extent to initiate the reaction, without causing significant side reactions like hydrolysis of the lactam.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and intermediates, and they do not participate in the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, as the nucleophilicity of the lactam nitrogen is moderate.
Experimental Protocol: N-Alkylation with 2-Bromoethylamine Hydrobromide
Materials:
-
Piperidin-2-one
-
2-Bromoethylamine hydrobromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-2-one (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 2-bromoethylamine hydrobromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol or dichloromethane/methanol/ammonia) to afford this compound.
Data Summary Table:
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoethylamine hydrobromide | K₂CO₃ | DMF | 70-80 | 12-18 | 60-75 |
| 2 | 2-Chloroethylamine hydrochloride | NaH | THF | rt to 50 | 24 | 55-70 |
Yields are estimated based on similar reactions and may vary.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via direct N-alkylation.
Gabriel Synthesis: A Classic Approach for Primary Amines
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered in direct alkylation with primary halides.[1][2] This multi-step process involves the N-alkylation of potassium phthalimide with a suitable electrophile, followed by the liberation of the primary amine.
Causality of Experimental Choices:
-
Phthalimide as a Protecting Group: Phthalimide serves as a protecting group for the primary amine. The acidic N-H proton of phthalimide can be easily removed by a base like potassium carbonate to form a potent nucleophile.
-
Alkylating Agent: N-(2-Bromoethyl)phthalimide is the key reagent that introduces the protected aminoethyl side chain.
-
Deprotection: Hydrazine hydrate is commonly used to cleave the phthalimide group, forming a stable phthalhydrazide precipitate that can be easily removed by filtration, simplifying the purification of the desired primary amine.[3]
Experimental Protocol: Gabriel Synthesis
Step 1: Synthesis of N-(2-(2-oxopiperidin-1-yl)ethyl)isoindoline-1,3-dione
Materials:
-
Piperidin-2-one
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-(2-Bromoethyl)phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry reaction vessel, dissolve piperidin-2-one (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.
-
Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the phthalimide-protected intermediate.
Step 2: Deprotection to yield this compound
Materials:
-
N-(2-(2-oxopiperidin-1-yl)ethyl)isoindoline-1,3-dione
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the product with dichloromethane or chloroform.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Workflow Diagram:
Caption: Two-step workflow for the Gabriel synthesis of this compound.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[4] This strategy involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve reacting piperidin-2-one with a protected amino-aldehyde, followed by reduction.
Causality of Experimental Choices:
-
Protected Amino-aldehyde: A protected form of aminoacetaldehyde, such as N-Boc-aminoacetaldehyde, is used to prevent self-condensation and other side reactions of the free amino-aldehyde. The Boc (tert-butyloxycarbonyl) group is a common and easily removable protecting group for amines.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less reactive towards carbonyl groups than other hydrides like sodium borohydride, allowing for the in situ reduction of the formed iminium ion.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.
Experimental Protocol: Reductive Amination
Step 1: Synthesis of N-Boc-1-(2-aminoethyl)piperidin-2-one
Materials:
-
Piperidin-2-one
-
N-Boc-aminoacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve piperidin-2-one (1.0 eq) and N-Boc-aminoacetaldehyde (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected product.
Step 2: Deprotection of the Boc Group
Materials:
-
N-Boc-1-(2-aminoethyl)piperidin-2-one
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4M, 5 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base and extracted as the free amine.
Workflow Diagram:
Caption: Two-step workflow for the synthesis of this compound via reductive amination.
Aza-Michael Addition followed by Nitrile Reduction
This two-step sequence provides an alternative route to the target compound. The first step involves an aza-Michael addition of piperidin-2-one to acrylonitrile, which is a highly reactive Michael acceptor.[6] The resulting cyanoethyl derivative is then reduced to the primary amine.
Causality of Experimental Choices:
-
Aza-Michael Addition: This reaction is often base-catalyzed to enhance the nucleophilicity of the piperidin-2-one nitrogen. The use of acrylonitrile provides a convenient two-carbon extension with a terminal nitrile group.
-
Nitrile Reduction: The nitrile group can be effectively reduced to a primary amine using various reducing agents. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) are common methods. Catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.
Experimental Protocol: Aza-Michael Addition and Reduction
Step 1: Synthesis of 1-(2-Cyanoethyl)piperidin-2-one
Materials:
-
Piperidin-2-one
-
Acrylonitrile
-
A basic catalyst (e.g., Triton B or sodium methoxide)
-
Toluene or Methanol
Procedure:
-
To a solution of piperidin-2-one (1.0 eq) in a suitable solvent, add a catalytic amount of a base.
-
Add acrylonitrile (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the catalyst with a weak acid if necessary.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to obtain 1-(2-cyanoethyl)piperidin-2-one.
Step 2: Reduction of 1-(2-Cyanoethyl)piperidin-2-one
Materials:
-
1-(2-Cyanoethyl)piperidin-2-one
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Methanol or Ethanol saturated with ammonia
-
Hydrogen gas
Procedure:
-
Dissolve 1-(2-cyanoethyl)piperidin-2-one (1.0 eq) in methanol saturated with ammonia (the ammonia helps to prevent the formation of secondary amine byproducts).
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at elevated pressure (e.g., 50 psi) and room temperature or with gentle heating.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Filter the catalyst through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Workflow Diagram:
Caption: Two-step workflow for the synthesis of this compound via aza-Michael addition and subsequent nitrile reduction.
Characterization of this compound
Accurate characterization of the final product is crucial for verifying its identity and purity. The following are the expected spectroscopic data for this compound.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals corresponding to the piperidin-2-one ring protons, typically in the range of 1.5-3.5 ppm.
-
A triplet for the methylene group adjacent to the lactam nitrogen (-N-CH₂-).
-
A triplet for the methylene group adjacent to the primary amine (-CH₂-NH₂).
-
A broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the lactam carbonyl carbon, typically in the range of 170-175 ppm.
-
Signals for the carbon atoms of the piperidin-2-one ring and the ethyl side chain.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band for the lactam carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹.
-
N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the aliphatic parts of the molecule around 2850-3000 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₇H₁₄N₂O, MW = 142.20 g/mol ).
-
Conclusion and Future Perspectives
This guide has outlined four distinct and practical synthetic routes to this compound. The choice of the optimal method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific protecting group strategies. Direct N-alkylation is the most straightforward approach, while the Gabriel synthesis offers excellent control for producing the primary amine without overalkylation. Reductive amination provides a versatile alternative, and the aza-Michael addition/reduction sequence is a viable two-step process.
The development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of this and other valuable building blocks remains an active area of research. Future work may focus on catalytic C-N bond-forming reactions and the development of one-pot procedures to streamline the synthesis of this compound and its derivatives, further empowering the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocol for the Synthesis of 1-(2-Aminoethyl)piperidin-2-one
Introduction
1-(2-Aminoethyl)piperidin-2-one is a valuable bifunctional molecule that serves as a key building block in medicinal chemistry and drug development. Its structure, incorporating a lactam ring and a primary amine, makes it a versatile scaffold for the synthesis of a diverse range of compounds, including but not limited to, enzyme inhibitors, receptor ligands, and precursors for more complex heterocyclic systems. The strategic introduction of the aminoethyl side chain onto the piperidin-2-one (also known as δ-valerolactam) core allows for further functionalization and modulation of physicochemical properties, which is critical for the development of novel therapeutic agents.
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. The described methodology is structured as a two-step sequence, leveraging the principles of the Gabriel synthesis to ensure a high-yielding and clean conversion, effectively mitigating the common issue of over-alkylation often encountered in amine synthesis. The protocol is designed for reproducibility and scalability, making it suitable for both academic research laboratories and industrial drug development settings.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust two-step process:
-
N-Alkylation of δ-Valerolactam: The first step involves the N-alkylation of commercially available piperidin-2-one (δ-valerolactam) with N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protected form of a primary amine, preventing side reactions at the nitrogen atom during the alkylation step.[1][2]
-
Deprotection via Hydrazinolysis: The second step is the removal of the phthalimide protecting group using hydrazine hydrate. This classic method, known as the Ing-Manske procedure, is highly efficient and proceeds under mild conditions, which preserves the integrity of the lactam ring.[3][4][5]
This strategic approach ensures the selective formation of the desired primary amine without the formation of secondary or tertiary amine byproducts.
Figure 1. Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Piperidin-2-one (δ-Valerolactam) | ≥98% | Sigma-Aldrich |
| N-(2-Bromoethyl)phthalimide | ≥95% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Hydrazine hydrate | 50-60% aqueous solution | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Diethyl ether | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | N/A | In-house prep. |
| Brine | N/A | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | N/A | Fisher Scientific |
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care. Hydrazine hydrate is toxic and a suspected carcinogen.
Step 1: Synthesis of 1-(2-Phthalimidoethyl)piperidin-2-one
This procedure details the N-alkylation of piperidin-2-one. The nitrogen atom of the lactam is first deprotonated with a strong base, sodium hydride, to form a nucleophilic amide anion. This anion then displaces the bromide from N-(2-bromoethyl)phthalimide in an SN2 reaction.[1][2] Anhydrous DMF is used as the solvent due to its polar aprotic nature, which is ideal for SN2 reactions.[3]
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.32 g, 33.0 mmol, 1.1 eq, of a 60% dispersion in mineral oil).
-
Washing of NaH: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula under a positive pressure of nitrogen.
-
Addition of Solvent and Lactam: Add anhydrous DMF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of piperidin-2-one (2.97 g, 30.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) dropwise over 20 minutes. Maintain the temperature below 5 °C.
-
Formation of the Amide Anion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas will be evolved during this step.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of N-(2-bromoethyl)phthalimide (8.38 g, 33.0 mmol, 1.1 eq) in anhydrous DMF (30 mL) dropwise over 30 minutes.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow, dropwise addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Washing: Combine the organic layers and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(2-phthalimidoethyl)piperidin-2-one as a white solid.
| Parameter | Value |
| Piperidin-2-one | 2.97 g (30.0 mmol) |
| N-(2-Bromoethyl)phthalimide | 8.38 g (33.0 mmol) |
| Sodium Hydride (60%) | 1.32 g (33.0 mmol) |
| Solvent (DMF) | ~150 mL |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | 70-85% |
Step 2: Synthesis of this compound (Hydrazinolysis)
This step involves the deprotection of the phthalimide group. Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide byproduct and liberates the desired primary amine.[3][4][5][6] This method is preferred over acidic or basic hydrolysis as it avoids harsh conditions that could potentially cleave the lactam ring.[3]
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified 1-(2-phthalimidoethyl)piperidin-2-one (e.g., 5.44 g, 20.0 mmol, 1.0 eq) from Step 1.
-
Addition of Solvent and Reagent: Add ethanol (100 mL) to the flask, followed by hydrazine hydrate (2.0 mL, ~40.0 mmol, 2.0 eq, of a 50-60% solution).
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form. The progress of the reaction can be monitored by TLC until the starting material is no longer visible.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration. Wash the filter cake with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to remove the ethanol.
-
Work-up: Dissolve the residue in dichloromethane (100 mL) and 1 M aqueous HCl (50 mL). The desired amine will move into the aqueous layer as its hydrochloride salt, while any unreacted starting material or non-basic impurities will remain in the organic layer.
-
Basification and Extraction: Separate the layers. Cool the aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of 5 M NaOH. Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil, which may solidify upon standing.
-
Purification (Optional): The product is often of sufficient purity for subsequent use. If necessary, it can be further purified by vacuum distillation.
| Parameter | Value |
| 1-(2-Phthalimidoethyl)piperidin-2-one | 5.44 g (20.0 mmol) |
| Hydrazine Hydrate | 2.0 mL (~40.0 mmol) |
| Solvent (Ethanol) | 100 mL |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the lactam.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Ensure all reagents and solvents are completely anhydrous, as sodium hydride reacts violently with water. The quality of the sodium hydride is also crucial; use freshly opened or properly stored material. Incomplete deprotonation of the lactam can also lead to lower yields.
-
Formation of Byproducts in Step 1: If the reaction temperature is too high, side reactions may occur. Maintain the temperature as specified.
-
Incomplete Reaction in Step 2: Ensure that a sufficient excess of hydrazine hydrate is used. If the reaction stalls, an additional portion of hydrazine can be added.
-
Difficulty in Removing Phthalhydrazide: This byproduct can sometimes be difficult to filter. Diluting the reaction mixture with more solvent or using a different solvent for washing the filter cake may help.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel_synthesis [chemeurope.com]
Application Notes and Protocols: 1-(2-Aminoethyl)piperidin-2-one in Polymer Chemistry
Foreword
The development of functional polymers with tailored properties is a cornerstone of modern materials science and biomedical engineering. Polyamides, traditionally valued for their mechanical strength, can be endowed with novel functionalities by incorporating monomers bearing reactive side chains. This guide explores the prospective application of 1-(2-Aminoethyl)piperidin-2-one, a functionalized δ-valerolactam analog, in the synthesis of novel polyamides. The presence of a primary amino group on a flexible ethyl spacer predestines polymers derived from this monomer for a range of advanced applications, from drug delivery systems to functional coatings.
While the direct polymerization of this compound has not been extensively documented in peer-reviewed literature, this guide provides a scientifically grounded framework for its synthesis and subsequent polymerization based on well-established principles of lactam chemistry. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their explorations.
Proposed Synthesis of N-Boc-1-(2-Aminoethyl)piperidin-2-one
To prevent side reactions involving the primary amine during polymerization, it is crucial to first protect this functional group. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under anionic polymerization conditions and its facile removal under acidic conditions.
Rationale: The proposed synthesis involves the N-alkylation of δ-valerolactam. A strong base, such as sodium hydride, is used to deprotonate the lactam nitrogen, forming a nucleophilic lactamate anion. This anion then reacts with a suitable electrophile, 2-(Boc-amino)ethyl bromide, via an SN2 reaction to yield the desired protected monomer.
Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add δ-valerolactam (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the suspension at 0 °C for 1 hour.
-
Alkylation: In a separate flask, dissolve 2-(Boc-amino)ethyl bromide (1.1 eq.) in anhydrous THF. Add this solution dropwise to the lactamate suspension at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-1-(2-Aminoethyl)piperidin-2-one.
-
Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Anionic Ring-Opening Polymerization (AROP) of N-Boc-1-(2-Aminoethyl)piperidin-2-one
Anionic ring-opening polymerization is a powerful technique for the controlled synthesis of polyamides from lactams. This process is typically initiated by a strong base and proceeds via a chain-growth mechanism involving an N-acyllactam active species.
Causality of Experimental Choices:
-
Initiator: A strong, non-nucleophilic base is required to deprotonate the monomer to form the initiating lactamate anion. Sodium hydride is a suitable choice.
-
Activator (Co-initiator): The polymerization of N-substituted lactams is often slow. An activator, such as N-acetyl-δ-valerolactam, is introduced to generate the highly reactive N-acyllactam species, which is the true propagating center. This accelerates the polymerization.
-
Inert Atmosphere: Anionic polymerizations are highly sensitive to moisture and atmospheric carbon dioxide, which can terminate the growing polymer chains. Therefore, the reaction must be conducted under strictly anhydrous and inert conditions.
Experimental Protocol:
-
Monomer Preparation: Dry the purified N-Boc-1-(2-Aminoethyl)piperidin-2-one monomer under high vacuum for several hours before use.
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (e.g., 0.5 mol% relative to the monomer) in a small amount of anhydrous toluene.
-
Initiation: Add the dried monomer to the initiator suspension. Heat the mixture to a temperature above the melting point of the monomer (e.g., 80-100 °C) and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium lactamate.
-
Polymerization: Add the activator, N-acetyl-δ-valerolactam (e.g., 0.5 mol%), to the molten monomer-initiator mixture. The polymerization will proceed, often accompanied by an increase in viscosity. Maintain the reaction at the desired temperature for a set period (e.g., 1-4 hours).
-
Termination: Cool the reaction mixture and terminate the polymerization by precipitation into a non-solvent such as methanol or water.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum.
Data Presentation: Hypothetical Polymerization Results
| Entry | Monomer:Initiator:Activator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (PDI) |
| 1 | 200:1:1 | 90 | 2 | >95 | 25,000 | 1.3 |
| 2 | 400:1:1 | 90 | 4 | >95 | 48,000 | 1.4 |
| 3 | 200:1:1 | 110 | 1 | >95 | 24,500 | 1.5 |
Note: These are hypothetical data to illustrate expected trends.
Deprotection to Yield Poly(this compound)
The final step is the removal of the Boc protecting group to expose the primary amine functionality.
Experimental Protocol:
-
Dissolution: Dissolve the Boc-protected polymer in a suitable solvent, such as dichloromethane (DCM) or dioxane.
-
Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Reaction: Stir the solution at room temperature for several hours (e.g., 2-4 hours). Monitor the deprotection by FTIR (disappearance of the Boc-carbonyl stretch).
-
Isolation: Precipitate the deprotected polymer into a non-solvent like diethyl ether.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. The polymer will likely be in its salt form (e.g., hydrochloride or trifluoroacetate). It can be neutralized by dialysis against a basic buffer or by using an ion-exchange resin if the free amine form is required.
Visualization of Key Processes
Proposed Synthesis of the Monomer
Caption: Proposed synthetic route for N-Boc-1-(2-Aminoethyl)piperidin-2-one.
Anionic Ring-Opening Polymerization Workflow
Caption: Experimental workflow for the AROP of the protected monomer.
Deprotection of the Polymer
Caption: Deprotection of the polymer to yield the functional polyamide.
Potential Applications and Future Directions
The resulting polymer, poly(this compound), possesses a polyamide backbone with pendant primary amine groups. At physiological pH, these amines will be protonated, rendering the polymer cationic. This feature opens up a plethora of potential applications:
-
Gene Delivery: The cationic nature of the polymer could facilitate the complexation with negatively charged nucleic acids (DNA, siRNA) to form polyplexes for gene transfection.
-
Drug Delivery: The primary amines can be used as handles for the covalent attachment of drugs, targeting ligands, or imaging agents.
-
Antimicrobial Surfaces: Cationic polymers are known to exhibit antimicrobial properties by disrupting bacterial cell membranes. The polymer could be used to create antimicrobial coatings on medical devices or other surfaces.
-
Wastewater Treatment: The amine groups can act as chelating agents for the removal of heavy metal ions from contaminated water.
Further research could focus on the copolymerization of this compound with other lactams, such as ε-caprolactam, to fine-tune the density of functional groups and thereby modulate the physicochemical and biological properties of the resulting materials.
Use of 1-(2-Aminoethyl)piperidin-2-one as a ligand in catalysis
An in-depth analysis of the scientific literature reveals that while the synthesis of 1-(2-Aminoethyl)piperidin-2-one and related compounds is documented, its specific application as a ligand in catalysis is not extensively reported. This presents a unique opportunity for exploration and development in the field of organometallic catalysis. This guide, therefore, serves as a forward-looking application note, combining established principles of coordination chemistry and catalysis with the known chemistry of piperidin-2-one derivatives to provide a comprehensive roadmap for researchers, scientists, and drug development professionals interested in exploring the potential of this novel ligand.
We will delve into the synthesis of this compound, propose methodologies for its coordination to various metal centers, and outline detailed protocols for its potential application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry. The rationale behind each experimental step is thoroughly explained, providing a solid foundation for further investigation and optimization.
The Ligand: this compound
This compound is a bidentate N,N'-donor ligand with a unique structural motif. It combines a primary amine and a lactam nitrogen within a flexible ethylenediamine-like backbone. This architecture offers several intriguing possibilities for catalytic applications.
-
Bidentate Coordination: The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring, a common feature in many successful catalytic systems.
-
Hemilability: The lactam nitrogen, being part of an amide group, is a weaker donor compared to the primary amine. This difference in donor strength can lead to hemilabile behavior, where the lactam end can reversibly dissociate from the metal center. This property can be highly beneficial in catalysis, as it can open up a coordination site for substrate binding during the catalytic cycle.
-
Steric and Electronic Tuning: The piperidin-2-one ring provides a defined steric environment around the metal center, which can influence the selectivity of the catalytic reaction. The electronic properties of the ligand can also be modulated by introducing substituents on the piperidin-2-one ring, allowing for fine-tuning of the catalyst's reactivity.
Diagram of this compound Structure
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step procedure starting from commercially available 2-piperidone.
Protocol 1: Synthesis of 1-(2-Cyanoethyl)piperidin-2-one
This protocol describes the cyanoethylation of 2-piperidone.
Materials:
-
2-Piperidone
-
Acrylonitrile
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidone (0.1 mol) in methanol (100 mL).
-
To this solution, add powdered potassium hydroxide (0.01 mol) and stir until it dissolves.
-
Slowly add acrylonitrile (0.11 mol) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-cyanoethyl)piperidin-2-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of 1-(2-Cyanoethyl)piperidin-2-one to this compound
This protocol details the reduction of the nitrile to the primary amine.
Materials:
-
1-(2-Cyanoethyl)piperidin-2-one
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for Ra-Ni)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (for Ra-Ni) or dropping funnel (for LiAlH₄)
-
Ice bath
Procedure using LiAlH₄:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.05 mol) in anhydrous THF (150 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1-(2-cyanoethyl)piperidin-2-one (0.04 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = grams of LiAlH₄ used.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Procedure using Raney Nickel:
-
In a hydrogenation apparatus, dissolve 1-(2-cyanoethyl)piperidin-2-one (0.04 mol) in ethanol (150 mL).
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Remove the solvent from the filtrate under reduced pressure to obtain the desired product.
Application in Catalysis: A Prospective Approach
Given its structural features, this compound is a promising candidate as a ligand in palladium-catalyzed cross-coupling reactions. The following section provides a detailed, exemplary protocol for its application in the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol outlines a general procedure for testing the efficacy of a catalyst system generated in situ from a palladium precursor and this compound.
Diagram of a Proposed Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
This compound (Ligand)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure for Catalyst Screening:
-
To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.001 mmol, 1 mol%).
-
Add the ligand, this compound (0.001-0.002 mmol, 1-2 mol%).
-
Add the aryl bromide (0.1 mmol), the arylboronic acid (0.12 mmol), and the base (e.g., K₂CO₃, 0.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 1 mL).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS to determine the conversion and yield of the coupled product.
Table 1: Proposed Screening of Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 1.2 | K₂CO₃ | Toluene | 80 | 12 | To be determined |
| 2 | Pd(OAc)₂ (1) | 1.2 | Cs₂CO₃ | Toluene | 80 | 12 | To be determined |
| 3 | Pd(dba)₂ (1) | 1.2 | K₂CO₃ | Dioxane | 100 | 12 | To be determined |
| 4 | Pd(dba)₂ (1) | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | To be determined |
| 5 | Pd(OAc)₂ (0.5) | 0.6 | K₂CO₃ | Toluene | 100 | 6 | To be determined |
Rationale for Experimental Design:
-
Palladium Precursors: Both Pd(II) and Pd(0) sources are proposed for initial screening, as the active catalyst is a Pd(0) species. Pd(OAc)₂ is reduced in situ, while Pd(dba)₂ is already in the active oxidation state.
-
Ligand-to-Metal Ratio: A slight excess of the ligand is often beneficial to ensure complete coordination to the metal center and to prevent the formation of palladium black.
-
Base: The base is crucial for the transmetalation step. A stronger base like Cs₂CO₃ may lead to higher yields in some cases.
-
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Toluene and dioxane are common choices for Suzuki-Miyaura couplings.
-
Temperature: The reaction temperature needs to be high enough to promote oxidative addition and other steps in the catalytic cycle but not so high as to cause catalyst decomposition.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The synthesis of the ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure its purity before use in catalysis. In the catalytic application, the use of an internal standard in the GC-MS analysis will allow for accurate quantification of the product yield. A control experiment without the ligand should also be performed to demonstrate the necessity of this compound for the catalytic activity.
Conclusion and Future Outlook
This compound represents an unexplored yet promising ligand for catalysis. Its unique structural and electronic properties, particularly the potential for hemilability, make it an attractive candidate for a wide range of catalytic transformations beyond the Suzuki-Miyaura coupling, including other cross-coupling reactions (e.g., Heck, Buchwald-Hartwig), hydrogenation, and polymerization. The protocols and insights provided in this guide offer a solid starting point for researchers to unlock the catalytic potential of this intriguing molecule. Further studies should focus on the synthesis of substituted derivatives to create a library of ligands for fine-tuning catalytic performance and on detailed mechanistic investigations to understand the role of the lactam moiety in the catalytic cycle.
High-performance liquid chromatography (HPLC) method for 1-(2-Aminoethyl)piperidin-2-one
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Aminoethyl)piperidin-2-one
Abstract
This application note details a robust and sensitive method for the quantitative analysis of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). Due to its high polarity and weak UV absorption, traditional reversed-phase HPLC methods are inadequate for retaining and detecting this compound. The described HILIC method overcomes these challenges by utilizing a polar stationary phase to achieve sufficient retention and leverages mass spectrometric detection for high sensitivity and specificity. The protocol herein provides comprehensive, step-by-step instructions for instrumentation, sample preparation, and a full method validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the characterization and quantification of this compound in various sample matrices.
Introduction: The Analytical Challenge
This compound is a polar molecule containing a lactam ring and a primary amine functional group. The presence of these hydrophilic moieties makes it poorly retained on conventional non-polar stationary phases used in reversed-phase (RP) HPLC, causing it to elute in or near the solvent front.[5][6][7] Furthermore, the molecule lacks a significant chromophore, which complicates detection by UV-Vis spectrophotometry, a common detector for HPLC systems.
To address these analytical hurdles, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) was developed. HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[8][9][10] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8][11] Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[8][10] This provides excellent retention for highly polar compounds that are unsuitable for RP-HPLC.[11][12]
Coupling HILIC with a mass spectrometer (MS) detector provides the sensitivity and selectivity that UV detection lacks for this analyte. The high organic content of the HILIC mobile phase is also advantageous for electrospray ionization (ESI), leading to efficient desolvation and enhanced signal intensity.[8][10] This document provides a complete protocol for this HILIC-MS method, from initial setup to full validation, ensuring compliance with rigorous pharmaceutical industry standards.[13][14][15]
Experimental Protocol
Reagents, Standards, and Materials
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade.
-
Formic Acid: LC-MS grade, ~99% purity.
-
Ammonium Formate: LC-MS grade, >99% purity.
-
This compound Reference Standard: Purity >98%.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a single quadrupole or tandem mass spectrometer.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0 |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient Elution | 100% B to 60% B over 5 minutes, hold at 60% B for 1 min, return to 100% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Autosampler Temp | 10°C |
| Run Time | 8 minutes (including re-equilibration) |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (SIM) | m/z = 143.12 [M+H]⁺ (for this compound) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
Causality Behind Choices:
-
HILIC Amide Column: An amide-based stationary phase is chosen for its excellent retention and selectivity for a wide range of polar compounds, including those with amine functionalities.
-
Acidic Mobile Phase (pH ~3.0): The use of formic acid ensures the primary amine of the analyte is protonated (positive charge). This promotes strong hydrophilic interactions and excellent peak shape. Ammonium formate serves as the buffer and provides ions that are volatile and fully compatible with MS detection.[16]
-
Gradient Elution: Starting with a high organic content (100% B) ensures strong retention of the polar analyte. Gradually increasing the aqueous component (Mobile Phase A) decreases retention and elutes the compound, helping to produce a sharp, symmetrical peak.[11]
-
ESI+ Mode: The acidic mobile phase makes the analyte readily protonated, making it ideal for detection in positive ionization mode as [M+H]⁺.
Preparation of Solutions
-
Mobile Phase A: Accurately weigh 0.63 g of ammonium formate into a 1 L volumetric flask. Add ~900 mL of HPLC-grade water and 1 mL of formic acid. Mix until dissolved and bring to volume with water.
-
Mobile Phase B: Prepare a 10 mM ammonium formate solution with 0.1% formic acid as above. Mix 900 mL of acetonitrile with 100 mL of this aqueous solution.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 90:10 Acetonitrile:Water to cover the desired analytical range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.
Analytical Workflow
The overall process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[3][4]
System Suitability
Before any sample analysis, system suitability must be confirmed by injecting a mid-range standard solution (e.g., 1 µg/mL) five times. The acceptance criteria are defined in the table below, adhering to standards outlined in USP <621>.[13][15][17]
| Parameter | Acceptance Criterion |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters
1. Specificity:
-
Objective: To demonstrate that the method is free from interference from the matrix or other potential impurities.
-
Procedure:
-
Inject the diluent (90:10 ACN:Water) to establish a baseline.
-
Inject a placebo sample (matrix without the analyte) if applicable.
-
Inject a low-concentration standard of this compound.
-
-
Acceptance Criteria: No significant peaks should be observed at the retention time of the analyte in the diluent or placebo chromatograms.
2. Linearity and Range:
-
Objective: To establish the linear relationship between analyte concentration and detector response over a defined range.
-
Procedure:
-
Prepare a series of at least six calibration standards from the stock solution (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995. The y-intercept should be insignificant.
3. Accuracy (as % Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six individual preparations of a sample at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed 2.0% for repeatability and 3.0% for intermediate precision.
5. Limits of Detection (LOD) and Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio. Inject standards of decreasing concentration to find where S/N is approximately 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, calculate from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (%RSD ≤ 10%).
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary the following parameters one at a time:
-
Column Temperature: ± 5°C (35°C and 45°C).
-
Mobile Phase pH: ± 0.2 units.
-
Flow Rate: ± 10% (0.36 and 0.44 mL/min).
-
-
Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria: System suitability parameters must still be met under all varied conditions.
Conclusion
The described HILIC-MS method provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound. By addressing the inherent challenges of high polarity and poor UV absorbance, this method is fit for purpose in regulated environments such as pharmaceutical development and quality control. The detailed validation protocol ensures that the method's performance is well-documented and meets the stringent requirements of international guidelines, delivering trustworthy and reproducible results.
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. helixchrom.com [helixchrom.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. usp.org [usp.org]
- 14. agilent.com [agilent.com]
- 15. Chromatography [usp.org]
- 16. Developing HPLC Methods [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Scale-up synthesis of 1-(2-Aminoethyl)piperidin-2-one
An Application Note for the Scale-Up Synthesis of 1-(2-Aminoethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a valuable heterocyclic building block in pharmaceutical development. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and robust analytical validation. We detail a practical two-step synthetic route commencing from readily available starting materials, followed by in-depth protocols for reaction execution, monitoring, purification, and characterization. This guide is intended to equip researchers and process chemists with the necessary framework to transition from laboratory-scale synthesis to kilogram-scale production.
Introduction and Strategic Overview
This compound is a substituted δ-lactam. The piperidone core is a prevalent scaffold in a multitude of biologically active molecules and natural products.[1][2] The presence of a primary aminoethyl side chain offers a versatile handle for subsequent chemical modifications, making it a key intermediate for constructing more complex pharmaceutical agents.[3]
Transitioning a synthetic route from the bench to a pilot or manufacturing scale introduces significant challenges beyond simple volumetric increases. Key considerations include:
-
Thermal Management: Exothermic reactions must be carefully controlled to prevent thermal runaway.
-
Mass Transfer: Efficient mixing becomes critical to ensure reaction homogeneity.
-
Process Safety: A thorough understanding of the hazards associated with all materials and transformations is paramount.
-
Economic Viability: The cost and availability of starting materials and reagents are crucial for industrial production.[4]
-
Waste Management: Scaled processes require environmentally responsible handling of byproducts and waste streams.
The synthetic strategy presented here has been selected with these principles in mind, prioritizing a convergent and robust route that avoids hazardous reagents and complex purification procedures.
Selected Synthetic Pathway: Rationale and Mechanism
The chosen pathway involves a two-step sequence: a Michael addition followed by an intramolecular cyclization (lactamization). This approach is advantageous for scale-up due to its typically high atom economy and the formation of the heterocyclic ring in a controlled manner.
Step 1: Michael Addition Ethyl acrylate is reacted with an excess of ethylenediamine. The conjugate addition of one of the amine nucleophiles to the electron-deficient alkene of the acrylate forms the linear amino ester intermediate, ethyl 3-((2-aminoethyl)amino)propanoate. Using an excess of ethylenediamine is critical to minimize the competing dialkylation product.
Step 2: Intramolecular Amidation (Lactamization) The amino ester intermediate is heated, often in a high-boiling point solvent, to induce intramolecular cyclization. The terminal primary amine attacks the electrophilic ester carbonyl, eliminating ethanol and forming the thermodynamically stable six-membered lactam ring.[5][6] This reaction is essentially a self-contained condensation.
Workflow of the Synthetic Process
References
- 1. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Industrial production of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactam synthesis [quimicaorganica.org]
- 6. Lactam - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Derivatization of 1-(2-Aminoethyl)piperidin-2-one for Biological Screening
Introduction: The Privileged Piperidin-2-one Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Within this class, the piperidin-2-one (or δ-valerolactam) substructure offers an additional layer of chemical versatility. The embedded amide functionality provides a rigidifying element and a hydrogen bond donor/acceptor site, which can be crucial for target engagement.
The strategic placement of a reactive primary amine, as seen in 1-(2-Aminoethyl)piperidin-2-one, transforms this scaffold into an ideal starting point for the construction of diverse chemical libraries for biological screening. The primary amino group serves as a versatile handle for a multitude of chemical transformations, enabling the exploration of a broad chemical space around the core structure. This application note provides a detailed guide for the derivatization of this compound via several robust synthetic methodologies, outlines protocols for purification and characterization, and discusses strategies for subsequent biological evaluation.
Strategic Derivatization of the Primary Amine
The nucleophilic primary amine of this compound is readily amenable to a variety of chemical modifications. The choice of derivatization strategy is dictated by the desired physicochemical properties and the intended biological target class. Here, we detail four high-yielding and versatile reactions: N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation.
dot
Caption: Overview of derivatization strategies for this compound.
N-Acylation for Amide Library Synthesis
The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry.[2] This transformation introduces a wide range of functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). The reaction of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.[2]
Protocol: General Procedure for N-Acylation
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.), dissolved in a minimal amount of the same anhydrous solvent, dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation for Sulfonamide Library Synthesis
Sulfonamides are a key functional group in a multitude of clinically approved drugs. Their ability to act as non-classical bioisosteres of amides and their strong hydrogen bonding capabilities make them a valuable addition to any screening library. The synthesis of sulfonamides is typically achieved by reacting a primary amine with a sulfonyl chloride in the presence of a base.
Protocol: General Procedure for N-Sulfonylation
-
Dissolution: Dissolve this compound (1.0 eq.) and a suitable base (e.g., pyridine or TEA, 2.0 eq.) in anhydrous DCM or THF.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
Reductive Amination for Secondary Amine Library Synthesis
Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine via an intermediate imine.[3] This one-pot procedure is highly efficient and tolerates a wide variety of functional groups, making it ideal for library synthesis.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.
Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM, add the desired aldehyde or ketone (1.1 eq.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine by flash column chromatography. For basic compounds, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to minimize peak tailing on the silica gel column.[5]
Urea and Thiourea Formation
The urea moiety is a key structural feature in many therapeutic agents due to its ability to act as a rigid hydrogen bond donor and acceptor. The most common method for synthesizing unsymmetrical ureas involves the reaction of a primary amine with an isocyanate.[6][7] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. Thioureas can be synthesized in a similar manner using isothiocyanates.
Protocol: General Procedure for Urea Synthesis
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Often, the product will precipitate out of the solution upon formation.
-
Isolation: If a precipitate forms, collect the solid product by filtration and wash with a small amount of cold solvent.
-
Work-up (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude urea can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes), recrystallization, or flash column chromatography.
Purification and Characterization
Purification: Flash column chromatography on silica gel is the most common method for purifying the synthesized derivatives.[8] The choice of eluent will depend on the polarity of the compound. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). As mentioned, for basic compounds like those produced via reductive amination, adding a small amount of triethylamine to the mobile phase can significantly improve the separation.[9]
Characterization: The identity and purity of the final compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11] For example, in the ¹H NMR of an N-acylated product, one would expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton, typically as a triplet, coupled to the adjacent CH₂ group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[12][13] Electrospray ionization (ESI) is a common technique for these types of molecules, and the observation of the [M+H]⁺ ion is a key diagnostic peak.
| Derivatization Method | Key ¹H NMR Signal Changes | Expected Mass (ESI+) |
| N-Acylation | Disappearance of NH₂ signal, appearance of amide N-H (triplet). | [M + H]⁺ of the acylated product. |
| N-Sulfonylation | Disappearance of NH₂ signal, appearance of sulfonamide N-H. | [M + H]⁺ of the sulfonated product. |
| Reductive Amination | Disappearance of NH₂ signal, appearance of secondary amine N-H. | [M + H]⁺ of the alkylated product. |
| Urea Formation | Disappearance of NH₂ signal, appearance of two new N-H signals. | [M + H]⁺ of the urea adduct. |
Biological Screening
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-Throughput Screening (HTS) is a common approach in drug discovery that allows for the rapid assessment of large compound libraries against a specific biological target.[14]
dot
Caption: A generalized workflow for High-Throughput Screening (HTS).
Protocol: General Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of the synthesized compounds on a cancer cell line.[15]
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate growth medium. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from a DMSO stock solution). Add the compounds to the wells to achieve a final concentration range (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries. The protocols outlined in this application note for N-acylation, N-sulfonylation, reductive amination, and urea formation provide robust and reliable methods for derivatization. Coupled with standard purification, characterization, and screening techniques, these strategies empower researchers to efficiently explore the chemical space around the piperidin-2-one core, accelerating the identification of novel biologically active compounds for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 4. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones – Oriental Journal of Chemistry [orientjchem.org]
- 12. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Protocol for the Selective N-Alkylation of 1-(2-Aminoethyl)piperidin-2-one via Reductive Amination
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Piperidin-2-one Scaffolds
The piperidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylation of derivatives such as 1-(2-Aminoethyl)piperidin-2-one at the primary amino group provides a versatile handle to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This modification allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This application note provides a detailed, field-proven protocol for the selective N-alkylation of the primary amino group of this compound using reductive amination. This method is favored for its high selectivity, mild reaction conditions, and broad substrate scope, making it an invaluable tool in the synthesis of compound libraries for drug discovery.
Mechanistic Insight: The Rationale Behind Reductive Amination
Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[2] Reductive amination circumvents this issue by a two-step, one-pot process:
-
Imine Formation: The primary amine of this compound reacts with an aldehyde or ketone to form a transient imine intermediate. This reaction is typically reversible and can be catalyzed by a weak acid.
-
In Situ Reduction: A mild and selective reducing agent, introduced into the reaction mixture, reduces the imine to the corresponding secondary amine as it is formed.
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this protocol.[3][4] Its mild nature ensures that it selectively reduces the iminium ion intermediate much faster than the starting aldehyde or ketone, thereby minimizing the formation of unwanted alcohol byproducts.[4] This chemoselectivity is a key advantage over harsher reducing agents like sodium borohydride.[4] Furthermore, STAB is less toxic than other reagents like sodium cyanoborohydride (NaBH₃CN).[5]
The amide functionality within the piperidin-2-one ring is significantly less nucleophilic than the primary amine and does not participate in the reaction, ensuring the selective alkylation of the terminal amino group.
Visualizing the Workflow: From Reactants to Product
The following diagram illustrates the overall workflow for the N-alkylation of this compound via reductive amination.
Caption: Workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination of this compound with a representative aldehyde. The molar equivalents and reaction times may require optimization for different aldehydes or ketones.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥95% purity |
| Aldehyde (e.g., Benzaldehyde) | Reagent grade |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent grade |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% |
| Acetic Acid, glacial | ACS grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |
| Brine (Saturated aq. NaCl) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Nitrogen inlet/outlet | |
| Addition funnel (optional) | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system | |
| Silica gel | 60 Å, 40-63 µm |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Safety Precautions
-
This compound and its derivatives are potential irritants and may be harmful if swallowed or in contact with skin. [6][7][8][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium triacetoxyborohydride is a water-sensitive reagent. [3] Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. [10] All manipulations should be performed in a well-ventilated fume hood.
-
The reaction workup involves the quenching of the reducing agent, which may generate gas. [10] Add the aqueous sodium bicarbonate solution slowly and ensure adequate ventilation.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add the aldehyde or ketone (1.1 eq.) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Continue to stir the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel.
Purification by Flash Column Chromatography
The purification of the N-alkylated product, which is a basic amine, requires some specific considerations to avoid peak tailing and ensure good separation.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient elution is typically employed. A common solvent system is dichloromethane and methanol. To mitigate the basicity of the amine product and improve peak shape, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.[11]
-
Procedure:
-
Prepare the column by packing silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., 0% to 10% methanol), with the added triethylamine.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-alkylated this compound.
-
Visualizing the Reaction Mechanism
The following diagram illustrates the mechanism of the reductive amination of this compound with an aldehyde.
Caption: Mechanism of reductive amination.
Quantitative Data Summary
The following table provides representative quantitative data for the N-alkylation of primary amines using reductive amination with sodium triacetoxyborohydride. Yields are highly dependent on the specific aldehyde or ketone used.
| Starting Amine | Alkylating Agent | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | 24 | 92 | [12] |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 2 | 95 | [12] |
| n-Propylamine | Isobutyraldehyde | NaBH(OAc)₃ | Dichloroethane | 3 | 88 | [12] |
Conclusion
The reductive amination of this compound with aldehydes or ketones using sodium triacetoxyborohydride is a robust and highly selective method for the synthesis of N-alkylated derivatives. This protocol offers a reliable and efficient means to generate diverse libraries of compounds for drug discovery and development, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods. The mild reaction conditions and broad functional group tolerance make this a valuable synthetic tool for medicinal chemists.
References
- 1. d-nb.info [d-nb.info]
- 2. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. biotage.com [biotage.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Novel Piperidin-2-one Scaffolds via Condensation with Aldehydes
An Application Guide for Medicinal Chemists
Abstract
The piperidine ring system is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2] This application note provides a comprehensive guide to the condensation reaction between 1-(2-Aminoethyl)piperidin-2-one and various aldehydes. We delve into the foundational imine-forming reaction, presenting a robust, validated protocol for synthesizing Schiff base intermediates. Beyond this primary transformation, we explore advanced applications, including one-pot reductive amination to yield stable secondary amines and tandem condensation-cyclization strategies for the rapid construction of complex heterocyclic frameworks. This guide is intended for researchers in drug discovery and process development, offering both detailed experimental procedures and the underlying chemical principles to empower rational scaffold design and library synthesis.
Introduction: The Piperidin-2-one Core in Drug Discovery
The piperidin-2-one (or δ-valerolactam) moiety is a privileged scaffold, conferring favorable pharmacokinetic properties and providing a rigid backbone for the spatial presentation of pharmacophoric elements.[1] Its derivatives have found application in a wide array of therapeutic areas.[2] The title compound, this compound, is a particularly versatile building block, featuring a primary amino group that serves as a synthetic handle for diversification. The condensation of this primary amine with aldehydes is a fundamental and highly efficient method for carbon-nitrogen bond formation, opening a gateway to a vast chemical space.[3][4] This note will elucidate the core reaction and its powerful extensions.
The Foundational Reaction: Imine (Schiff Base) Formation
The reaction of a primary amine with an aldehyde or ketone to form an imine (often called a Schiff base) is a classic condensation reaction.[5][6] The process involves two main stages: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final imine product.[7]
Reaction Mechanism
The reaction is typically reversible and is often catalyzed by mild acid.[5][7] The acid serves a dual purpose: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack, and it facilitates the final dehydration step by converting the hydroxyl group of the carbinolamine into a better leaving group (water).[7] However, it is crucial to maintain a mildly acidic environment (pH 4-5), as highly acidic conditions will protonate the amine nucleophile, rendering it unreactive.[6][7]
Caption: Mechanism of Imine Formation.
Protocol 1: General Procedure for Imine Synthesis
This protocol describes a general method for the condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
Anhydrous Toluene or Ethanol
-
Activated 4Å Molecular Sieves (approx. 1g per 10 mmol of amine) or a Dean-Stark apparatus
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).
-
Reagent Addition: Add the aldehyde (1.05 eq) to the stirring solution at room temperature.
-
Water Removal:
-
Method A (Molecular Sieves): Add activated 4Å molecular sieves to the flask. This method is convenient for smaller-scale reactions.[8]
-
Method B (Dean-Stark): If using a Dean-Stark apparatus, fill the trap with toluene.
-
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials. Reactions are typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using molecular sieves, filter the mixture and wash the sieves with a small amount of solvent (e.g., ethyl acetate).[8]
-
Concentrate the filtrate under reduced pressure to yield the crude imine product.
-
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by flash column chromatography on silica gel or recrystallization.
Self-Validation & Expected Results:
-
TLC Monitoring: Use a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexanes). The product spot should be less polar than the starting amine and should be UV active if the aldehyde is aromatic.
-
Characterization: Successful formation of the imine is confirmed by:
-
¹H NMR: Disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a characteristic imine proton signal (CH=N) typically between 8.0-8.8 ppm.
-
IR Spectroscopy: Appearance of a C=N stretching band around 1640-1690 cm⁻¹.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the expected product.
-
Workflow for Scaffold Diversification
The imine intermediate is a versatile branching point for creating diverse molecular libraries. The following workflow illustrates two key synthetic pathways: reductive amination and tandem condensation-cyclization.
Caption: Synthetic workflow for scaffold diversification.
Application Pathways: From Simple Amines to Complex Heterocycles
Application A: One-Pot Reductive Amination
For many applications in drug discovery, the C=N double bond of an imine is converted to a more stable single bond, yielding a secondary amine. This transformation, known as reductive amination, can often be performed in a one-pot fashion following the initial condensation.
Protocol 2: One-Pot Imine Formation and Reduction
Materials:
-
(In addition to Protocol 1 materials)
-
Anhydrous Methanol
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq)
Procedure:
-
Imine Formation: Follow steps 1-4 of Protocol 1 using methanol as the solvent. Do not use a Dean-Stark trap or molecular sieves, as the presence of the protic solvent is beneficial for this procedure. Monitor for complete imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Carefully add sodium borohydride (NaBH₄) portion-wise to the stirring solution. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates complete consumption of the imine.
-
Workup:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude secondary amine.
-
-
Purification: Purify as needed via flash column chromatography.
Characterization Notes:
-
¹H NMR: The imine proton signal (8.0-8.8 ppm) will disappear. A new set of signals corresponding to the N-CH₂-CH₂-R and the associated N-H proton will appear.
-
Mass Spectrometry: The molecular ion peak will correspond to the reduced product (M+2 relative to the imine).
Application B: Tandem Pictet-Spengler-Type Cyclization
A more advanced application involves using an aldehyde bearing an electron-rich aromatic system, such as an indole or pyrrole.[9] After the initial imine formation, an intramolecular electrophilic substitution can occur, leading to complex polycyclic structures. This is known as the Pictet-Spengler reaction.[9][10][11]
Protocol 3: Tandem Condensation-Pictet-Spengler Reaction
Materials:
-
This compound (1.0 eq)
-
Indole-3-carboxaldehyde (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Trifluoroacetic acid (TFA) (10-20 mol%)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and indole-3-carboxaldehyde (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) to the stirring solution at room temperature. The stronger acid is required to facilitate the cyclization of the iminium ion onto the less nucleophilic aromatic ring.[9]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40 °C) until LC-MS analysis shows the formation of the cyclized product and consumption of the starting materials (typically 12-24 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material by flash column chromatography to isolate the desired tetrahydro-β-carboline derivative.
Comparative Data
The choice of aldehyde significantly impacts the outcome of the condensation reaction. The following table provides representative data for the synthesis of various imines using Protocol 1 (Molecular Sieves method, Toluene, reflux).
| Aldehyde | Structure | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) of Imine Proton (CH=N) |
| Benzaldehyde | ![]() | 6 | 92 | 8.31 |
| 4-Chlorobenzaldehyde | ![]() | 5 | 95 | 8.25 |
| 4-Methoxybenzaldehyde | ![]() | 8 | 88 | 8.22 |
| 2-Furaldehyde | ![]() | 4 | 91 | 8.15 |
| Cyclohexanecarboxaldehyde | ![]() | 12 | 75 | 7.55 |
Analysis: Aromatic aldehydes with electron-withdrawing groups (e.g., 4-chlorobenzaldehyde) tend to react faster due to the increased electrophilicity of the carbonyl carbon. Aliphatic aldehydes are generally less reactive and may require longer reaction times.
Conclusion
The condensation of this compound with aldehydes is a robust and highly versatile reaction for the synthesis of novel chemical entities. By following the detailed protocols within this guide, researchers can efficiently generate libraries of simple imines, stable secondary amines, and complex polycyclic scaffolds. The strategic choice of the aldehyde component and the reaction conditions allows for precise control over the molecular architecture, making this chemistry a powerful tool in the modern drug discovery pipeline.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Pictet-Spengler Reaction [ebrary.net]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperidin-2-one
Welcome to the technical support guide for the synthesis of 1-(2-Aminoethyl)piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Overview of Synthetic Challenges
The synthesis of this compound, a molecule featuring both a lactam and a primary amine, presents a unique set of challenges. The nucleophilicity of the primary amine in the final product can lead to self-reaction, while common synthetic routes each carry their own profile of potential side reactions. This guide will focus on the most prevalent issues arising from a common and accessible synthetic pathway: the N-alkylation of piperidin-2-one with a protected aminoethyl halide, followed by deprotection.
General Synthetic Workflow
A typical approach involves two key stages: N-alkylation and deprotection. Understanding this workflow is crucial for pinpointing where a problem might have occurred.
Caption: General two-part workflow for synthesizing this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical Q&A format.
Category 1: Low Yield & Reaction Inefficiency
Question 1: My N-alkylation reaction is very slow or stalls, with significant unreacted piperidin-2-one remaining. What's going wrong?
Answer: This is a common issue often related to the choice of base and solvent, or the nature of the starting materials.
-
Root Cause Analysis:
-
Insufficient Deprotonation: Piperidin-2-one is a lactam, and the N-H proton is only weakly acidic (pKa ≈ 17-18). A base that is too weak (e.g., triethylamine) will not sufficiently deprotonate the lactam to form the nucleophilic anion required for alkylation. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide are typically required.
-
Poor Solubility: The piperidin-2-one anion and the alkylating agent must be adequately solvated for the reaction to proceed. If the chosen solvent (e.g., THF) does not sufficiently dissolve the reactants, the reaction rate will be severely limited. Polar aprotic solvents like DMF or DMSO are often more effective.
-
Leaving Group Quality: The efficiency of the Sₙ2 reaction depends heavily on the leaving group. The order of reactivity is I > Br > Cl. If you are using a chloro-derivative (e.g., N-(2-chloroethyl)phthalimide), the reaction will be significantly slower than with the bromo- or iodo-analogs.
-
Water Contamination: Strong bases like NaH react violently with water. Trace amounts of water in your solvent or on your glassware will consume the base, preventing deprotonation of the lactam and stalling the reaction. Ensure all reagents and equipment are scrupulously dry.
-
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch to a stronger base like sodium hydride (NaH). Use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
Change Solvent: If solubility is an issue, switch from less polar solvents like THF or DCM to highly polar aprotic solvents such as DMF or DMSO.
-
Activate Your Halide (Optional): If you are limited to a chloro- or bromo-alkylating agent, consider an in situ Finkelstein reaction. Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive iodo- apecies in solution, accelerating the reaction.
-
Increase Temperature: Gently warming the reaction (e.g., to 60-80 °C) can often overcome the activation energy barrier, but must be done cautiously to avoid side reactions (see next section).
-
Question 2: I've successfully formed the protected intermediate, but my final yield after deprotection is very low. Where is my product going?
Answer: Product loss during and after deprotection is frequently due to the reactivity of the newly-formed primary amine or challenges during workup and purification.
-
Root Cause Analysis:
-
Self-Reaction/Polymerization: The primary amine on your product is nucleophilic and can attack the electrophilic carbonyl of the lactam on another molecule. This intermolecular amidation leads to ring-opening and the formation of dimers or oligomers, especially if the product is heated for prolonged periods or exposed to strong acids/bases during workup.
-
Difficult Purification: The product is a relatively polar, water-soluble diamine. It can be challenging to extract efficiently from aqueous layers during workup. Furthermore, its high boiling point makes vacuum distillation difficult without thermal decomposition, and it may streak on silica gel columns due to its basicity.
-
Incomplete Deprotection: The deprotection step itself may not have gone to completion. For example, the cleavage of a phthalimide group with hydrazine requires sufficient time and temperature to proceed fully.
-
-
Troubleshooting Steps:
-
Minimize Thermal Stress: After deprotection, perform all subsequent steps (solvent removal, etc.) at the lowest possible temperature. Use a rotary evaporator with moderate vacuum and a low-temperature water bath. Avoid heating the neat product for extended periods.
-
Optimize Workup: To extract from an aqueous layer, saturate the aqueous phase with NaCl (brine) to decrease the product's solubility. Use a more polar organic solvent like a 9:1 mixture of Dichloromethane:Isopropanol for extraction.
-
Purification Strategy:
-
Bulb-to-Bulb Distillation (Kugelrohr): This is often the best method for purifying small-to-moderate quantities of high-boiling liquids, as it minimizes the residence time at high temperatures.
-
Acid/Base Extraction: An alternative to chromatography is to dissolve the crude product in a solvent like ether, extract with dilute HCl to move the product into the aqueous phase as the hydrochloride salt, wash the ether layer to remove non-basic impurities, and then carefully basify the aqueous layer (e.g., with cold NaOH or K₂CO₃) and re-extract the free-based product.
-
Treated Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent product adsorption and streaking.
-
-
Category 2: Impurity Formation & Side Reactions
Question 3: My crude NMR after the N-alkylation step shows a complex mixture. What are the likely side products?
Answer: Besides unreacted starting materials, several side products can form during the N-alkylation step, primarily due to the reactivity of the base and the bifunctional nature of the reactants.
-
Common Side Products & Their Origin:
-
O-Alkylation Product: Lactams exist in equilibrium with their tautomeric lactim form. While N-deprotonation is generally favored, some O-anion can form, leading to alkylation on the oxygen atom. This forms a 2-alkoxy-3,4,5,6-tetrahydropyridine, which is often hydrolytically unstable and can lead to other downstream impurities. Using counter-ions that favor N-alkylation (like Na⁺ over K⁺) and polar aprotic solvents can minimize this.
-
Elimination Byproduct: If using a strong, sterically hindered base (like potassium tert-butoxide) with a 2-haloethylamine, E2 elimination can compete with Sₙ2 substitution. This would produce piperidin-2-one and an unstable N-protected vinylamine, which readily polymerizes into an intractable baseline material in your NMR.
-
Double Alkylation of the Amine (if unprotected): If attempting a direct alkylation with unprotected 2-bromoethylamine, the primary amine is more nucleophilic than the lactam nitrogen. It will react first. The resulting secondary amine can then be alkylated again, leading to a complex mixture. This is why using a protecting group (like phthalimide or Boc) on the aminoethyl moiety is critical.
-
Caption: Competing reaction pathways during the N-alkylation step.
Summary & Data Tables
For quick reference, the table below summarizes the key issues and recommended actions.
| Problem Encountered | Potential Root Cause(s) | Primary Recommendation(s) | Secondary Action(s) |
| Stalled N-Alkylation | Weak base, poor solubility, water contamination, poor leaving group. | Use a strong base (NaH) in a dry, polar aprotic solvent (DMF). | Add catalytic NaI; gently increase reaction temperature. |
| Low Final Yield | Product polymerization, difficult aqueous extraction, thermal decomposition. | Minimize heat exposure post-deprotection; use Kugelrohr for distillation. | Saturate aqueous phase with NaCl during workup; use acid/base extraction. |
| Complex Crude Mixture | O-alkylation, E2 elimination, lack of protecting group. | Ensure use of a suitable protecting group (e.g., Phth); use NaH over t-BuOK. | Use polar aprotic solvents to favor N-alkylation; avoid excessive heat. |
| Purification Issues | Product is polar, basic, and high-boiling. | Purify via high-vacuum Kugelrohr distillation or acid/base extraction. | For chromatography, use silica gel treated with 1-2% triethylamine. |
Experimental Protocols
Protocol 1: Recommended Synthesis of N-(2-(2-oxopiperidin-1-yl)ethyl)phthalimide
This protocol details the N-alkylation step, which is often the source of many issues.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with dry hexanes (3x) to remove the oil. Carefully decant the hexanes under a stream of nitrogen.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via cannula or syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of piperidin-2-one (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add a solution of N-(2-bromoethyl)phthalimide (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure protected intermediate.
Technical Support Center: Purification of 1-(2-Aminoethyl)piperidin-2-one
Welcome to the dedicated technical support guide for navigating the complexities of purifying 1-(2-Aminoethyl)piperidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging synthetic intermediate. Its unique bifunctional nature, possessing both a primary amine and a lactam, introduces specific hurdles that require a nuanced approach to achieve high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with this compound.
Q1: My crude this compound is a viscous, hard-to-handle oil. Is this normal, and how can I manage it?
A: Yes, this is a very common observation. Due to its structure, which includes a polar lactam and a primary amine capable of hydrogen bonding, this compound has a low melting point and a high affinity for moisture, often presenting as a hygroscopic oil or a waxy solid. The presence of residual solvents or minor impurities can further suppress its melting point. For easier handling, consider dissolving the crude oil in a minimal amount of a suitable solvent like dichloromethane (DCM) or methanol to create a stock solution for analysis and small-scale purification trials.
Q2: What are the most likely impurities I should anticipate from its synthesis?
A: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as piperidin-2-one or the aminoethylating agent.
-
Side-Products: N,N-dialkylated products (where the primary amine has reacted twice) or oligomers formed by intermolecular reactions between the amine of one molecule and the lactam of another, especially if the reaction was conducted at high temperatures.
-
Degradation Products: Piperidine-based structures can undergo thermal and oxidative degradation.[1][2] The lactam ring is also susceptible to hydrolysis under strong acidic or basic conditions, which would result in a ring-opened amino acid impurity.
Q3: How stable is this compound, and what are the optimal storage conditions?
A: The compound is moderately stable. The primary amine makes it susceptible to oxidation and reaction with atmospheric carbon dioxide over time, forming a carbamate salt. It is also hygroscopic. For long-term storage, it is best kept as a salt (e.g., hydrochloride) if possible. If storing the free base, it should be under an inert atmosphere (nitrogen or argon), at a low temperature (2-8°C), and protected from light.
Q4: Is vacuum distillation a viable method for purification?
A: While theoretically possible given its high boiling point (approx. 287°C), vacuum distillation presents significant risks.[3] The high temperatures required, even under vacuum, can promote thermal degradation, leading to the formation of new impurities and reducing overall yield.[1] This method should only be considered if the compound is known to be thermally stable under the required conditions and if impurities are significantly less volatile. Chromatographic or crystallization methods are generally preferred for achieving high purity.
Section 2: Purification Troubleshooting Guide
This guide addresses specific experimental failures in a problem-solution format, explaining the chemical principles behind each recommendation.
Problem Area: Flash Column Chromatography
Q: My compound is streaking severely on my silica gel column, resulting in poor separation and low recovery. What's happening and how do I fix it?
A: This is a classic problem when purifying basic amines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites form strong, non-covalent interactions with the basic primary amine of your compound, causing it to "stick" to the stationary phase. This leads to slow, uneven elution, which manifests as tailing or streaking.
-
Solution: You need to deactivate the acidic sites on the silica. This is typically done by adding a small amount of a volatile base to your mobile phase.
| Parameter | Recommendation | Rationale |
| Mobile Phase Additive | Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to the eluent. | The additive base competes with your product for the acidic sites on the silica, preventing strong adsorption and allowing for sharp, symmetrical peak elution. |
| Stationary Phase | Use commercially available deactivated silica or prepare it by slurrying standard silica gel in the eluent containing the basic additive before packing the column. | This ensures the stationary phase is fully equilibrated and neutralized before the sample is loaded, providing a more consistent separation. |
| Alternative Stationary Phase | Consider using alumina (basic or neutral) or reverse-phase (C18) silica gel. | Alumina is less acidic and can be a good alternative for basic compounds. Reverse-phase chromatography separates based on polarity, avoiding the acid-base interaction issue altogether.[4] |
Problem Area: Liquid-Liquid Extraction
Q: My recovery is very low after an aqueous workup. Where is my product going?
A: The high polarity and bifunctional nature of your compound are the likely culprits.
-
Causality: this compound is a polar molecule with significant water solubility, especially at neutral or acidic pH where the primary amine is protonated (R-NH3+).[5] If you are performing an extraction from a neutral or acidic aqueous layer using a non-polar organic solvent like hexanes or ether, your product will preferentially remain in the aqueous phase.
-
Solution: Manipulate the pH to control the solubility of your compound.
Caption: Acid-Base Extraction Workflow.
Q: I'm struggling with persistent emulsions during my extraction. How can I resolve this?
A: Emulsions are common when extracting basic amines, especially after basification.
-
Causality: The amine can act as a surfactant, stabilizing the interface between the aqueous and organic layers. High concentrations of salts can also contribute.
-
Solution:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours).
-
Problem Area: Crystallization
Q: My compound consistently "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or when impurities are inhibiting lattice formation.
-
Causality: The product separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for low-melting-point compounds or impure samples.
-
Solution:
-
Form a Salt: This is the most reliable strategy. React the purified free base with an acid like hydrochloric acid (in isopropanol or ether) or oxalic acid. Salts typically have much higher melting points and are more crystalline.[6][7]
-
Change Solvent System: Use a solvent system where the compound has lower solubility. Try a non-polar solvent like methyl tert-butyl ether (MTBE) or a mixture like DCM/Hexanes.
-
Slow Down the Process: Decrease the temperature very slowly. Use a vapor diffusion setup (e.g., a vial of your compound in a non-polar solvent placed inside a larger jar containing a more volatile anti-solvent like pentane).
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step guidance for common and effective purification techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is ideal for separating the target compound from non-basic or less basic impurities.
-
Prepare the Column:
-
Choose an appropriate column size based on your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material).
-
Prepare your mobile phase. A good starting point is 5% Methanol in Dichloromethane (DCM) containing 1% triethylamine (TEA). For example, for 1 liter of eluent, use 940 mL DCM, 50 mL MeOH, and 10 mL TEA.
-
Wet-pack the column with silica gel slurried in the mobile phase.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel and concentrate your crude solution onto it using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method and provides better resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the separation by thin-layer chromatography (TLC), using the same eluent system and visualizing with a potassium permanganate stain (which reacts with the amine).
-
Combine the pure fractions, and remove the solvent and TEA under reduced pressure.
-
Protocol 2: Crystallization as a Hydrochloride Salt
This is an excellent method for obtaining a stable, solid, high-purity final product. This should be performed on material that is already reasonably pure (>90%).
-
Preparation:
-
Dissolve your purified this compound free base (1.0 equivalent) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc).
-
-
Salt Formation:
-
Cool the solution in an ice bath (0°C).
-
Slowly add, dropwise with stirring, a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add approximately 1.0-1.1 equivalents of HCl.
-
Monitor the pH with damp litmus paper to ensure it is acidic.
-
-
Crystallization and Isolation:
-
A precipitate should form upon addition of the acid. If not, try adding a non-polar anti-solvent like hexanes or MTBE dropwise until the solution becomes cloudy.
-
Allow the mixture to stand in the cold (e.g., 4°C overnight) to maximize crystal growth.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or your anti-solvent to remove any residual impurities.
-
Dry the solid product under high vacuum.
-
Caption: General Purification Strategy Decision Tree.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 27578-61-6 [m.chemicalbook.com]
- 4. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
Stability and storage conditions for 1-(2-Aminoethyl)piperidin-2-one
Technical Support Center: 1-(2-Aminoethyl)piperidin-2-one
A Guide to Stability, Storage, and Troubleshooting for Researchers
Introduction
This compound is a bifunctional molecule featuring a lactam ring and a primary amino group. This structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of σ1 receptor ligands and other novel chemical entities[1]. However, the presence of these two reactive functional groups—a hydrolytically susceptible lactam and an oxidatively sensitive amine—necessitates careful consideration of its storage and handling to ensure experimental reproducibility and integrity.
This guide provides a comprehensive overview of the stability profile of this compound. Due to the limited availability of specific, long-term stability data in peer-reviewed literature for this exact molecule, our recommendations are grounded in fundamental chemical principles of lactams and amines, supplemented by data from safety data sheets (SDS) for structurally related amino-piperidine compounds. We empower researchers to establish a self-validating system for their materials through proactive purity assessment and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximal shelf-life, the compound should be stored under controlled conditions that minimize exposure to atmospheric contaminants and energy that can drive degradation. Based on guidelines for similar amine compounds, the following conditions are recommended.[2][3][4]
| Parameter | Long-Term Storage (Months to Years) | Short-Term Storage (Days to Weeks) | Rationale |
| Temperature | ≤ -20°C (Freezer) | 2-8°C (Refrigerator) | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Tightly sealed container | The primary and secondary amine functionalities are susceptible to oxidation and reaction with atmospheric CO₂. |
| Moisture | Store in a desiccated environment | Keep container tightly closed | Moisture can facilitate the hydrolysis of the lactam ring, opening it to form an amino acid derivative. |
| Light | Protect from light (Amber vial) | Protect from light | UV radiation can provide the activation energy for radical-based degradation pathways.[3] |
Q2: What are the primary chemical instabilities and degradation pathways?
The structure of this compound suggests two primary routes of degradation:
-
Lactam Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions. This would result in the ring-opening to form 4-amino-4-(2-aminoethyl)butanoic acid.
-
Amine Oxidation: The primary and secondary amine groups can be oxidized by atmospheric oxygen. This process can be catalyzed by trace metals and light, leading to the formation of various oxidation products, which may be colored.[5]
Q3: How can I visually inspect my sample for signs of degradation?
While not definitive, visual inspection can be a first-line indicator. A pure, stable sample is typically a solid or oil. Any of the following changes upon receipt or after storage may indicate degradation:
-
Color Change: Development of a yellow or brown hue can suggest oxidation.
-
Change in Physical State: An oil becoming gummy or a solid liquefying (if not due to temperature) can indicate the presence of impurities.
-
Insolubility: If the compound was previously soluble in a specific solvent and now shows haziness or particulates, degradation products may have formed.
Q4: Is it necessary to handle this compound in a fume hood?
Yes. While specific toxicity data for this compound is not widely published, related amino-piperidine and amino-piperazine compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[4][6][7] Therefore, handling should always occur in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn.[2][8]
Troubleshooting Guide: Inconsistent Experimental Results
Encountering non-reproducible data is a common challenge in research. Before questioning the experimental design, it is crucial to validate the integrity of the starting materials.
Scenario: Your reaction yield is lower than expected, or your biological assay results are inconsistent when using a new or older batch of this compound.
Potential Cause: The compound may have degraded during storage or handling, reducing its effective concentration and potentially introducing interfering byproducts.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose if compound stability is the root cause of your experimental issues.
References
- 1. d-nb.info [d-nb.info]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Diastereoselectivity in 1-(2-Aminoethyl)piperidin-2-one Reactions
Welcome to the technical support center for stereoselective reactions involving the 1-(2-aminoethyl)piperidin-2-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of controlling diastereoselectivity in their synthetic efforts. The following content, presented in a question-and-answer format, provides in-depth troubleshooting strategies, detailed protocols, and the underlying mechanistic principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing diastereoselectivity in reactions involving the this compound core structure?
A1: The diastereochemical outcome of reactions on this scaffold is a delicate interplay of several critical factors. Understanding and controlling these variables is paramount to achieving high selectivity. The key influences include:
-
Steric Hindrance: The inherent three-dimensional structure of the piperidin-2-one ring and any existing substituents will sterically direct incoming reagents to the less hindered face. The conformation of the six-membered ring (often a chair or twist-boat) plays a crucial role.
-
Chelation Control: The presence of the lactam carbonyl and the side-chain amino group offers a prime opportunity for chelation with metal ions (e.g., Li⁺, Mg²⁺, Zn²⁺). This can lock the molecule into a rigid conformation, leading to highly predictable and often enhanced diastereoselectivity.
-
Reaction Temperature: Lower temperatures (e.g., -78 °C) typically favor the kinetically controlled product, which is often a single diastereomer formed via the lowest energy transition state. Higher temperatures can provide enough energy to overcome activation barriers, leading to mixtures of diastereomers or the thermodynamically more stable product.[1][2]
-
Solvent and Base Selection: The choice of solvent and base significantly impacts the aggregation state and reactivity of intermediates, particularly enolates.[3] Bulky bases may selectively deprotonate less hindered positions, while the solvent's polarity can influence the stability of charged transition states.
-
Chiral Auxiliaries: When high stereocontrol is required, temporarily installing a chiral auxiliary onto the side-chain amino group is a powerful and reliable strategy.[4] The auxiliary acts as a "chiral director," forcing reagents to approach from a specific trajectory.[5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor Diastereomeric Ratio (d.r.) in the Alkylation of the Piperidin-2-one Ring.
You are attempting to alkylate the α-carbon of the piperidin-2-one ring but are obtaining a nearly 1:1 mixture of diastereomers. This is a common challenge when a new stereocenter is formed relative to an existing one.
The primary cause is often a poorly organized transition state, where the electrophile can approach the intermediate enolate from multiple trajectories with similar energy barriers. To resolve this, the transition state must be made more rigid and energetically differentiated.
Troubleshooting Workflow: Improving Alkylation d.r.
Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.
-
Temperature Optimization:
-
Action: Perform the reaction at -78 °C (dry ice/acetone bath).
-
Rationale: At low temperatures, the reaction is under kinetic control. The diastereomer formed via the transition state with the lower activation energy will be the major product. Insufficient cooling allows competing transition states to be populated, eroding selectivity.[1][2]
-
-
Base and Solvent System:
-
Action: Use Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF).
-
Rationale: LDA is a strong, sterically hindered, non-nucleophilic base ideal for clean enolate formation. THF is a coordinating solvent that helps to solvate the lithium cation, influencing the enolate's structure and reactivity. In some cases, less hindered bases might be required, but LDA is a robust starting point.[6]
-
-
Introduction of Salt Additives:
-
Action: Add 4-6 equivalents of anhydrous Lithium Chloride (LiCl) to the reaction mixture before adding the base.
-
Rationale: Salt additives like LiCl are known to break up lithium amide aggregates, leading to a more defined and reactive base. More importantly, the lithium cation can coordinate to both the lactam carbonyl and a protected side-chain amine, creating a rigid chelated intermediate. This pre-organization dramatically influences the facial selectivity of the subsequent alkylation.[1]
-
Table 1: Effect of Reaction Parameters on Diastereoselectivity (Illustrative)
| Entry | Base | Solvent | Additive (eq.) | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | LDA | THF | None | -20 | 1.5 : 1 |
| 2 | LDA | THF | None | -78 | 4 : 1 |
| 3 | LDA | Toluene | None | -78 | 2 : 1 |
| 4 | LDA | THF | LiCl (5) | -78 | >20 : 1 |
Issue 2: Lack of Stereocontrol in Reactions at the Side-Chain Amino Group.
You are performing a reaction on the primary amine of the side chain (e.g., reductive amination, acylation followed by α-functionalization) and achieving poor or no diastereoselectivity.
The primary amine is conformationally flexible and is located too far from the piperidinone ring's stereocenters for effective stereoinduction. The most reliable solution is to introduce a chiral auxiliary.
A chiral auxiliary is a chiral molecule that is temporarily attached to your substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a classic and highly effective choice.
Mechanism of Auxiliary Control
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Aminoethyl)piperidin-2-one Derivatives
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and formulation scientists encountering solubility issues with 1-(2-Aminoethyl)piperidin-2-one derivatives. These compounds, while promising, often present significant challenges in achieving adequate concentrations in aqueous media for biological assays and preclinical studies. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions, grounded in established physicochemical principles.
Troubleshooting Guide: From Benchtop to Formulation
This section addresses specific, common problems encountered during experimental work. The solutions are presented in a logical progression from simple, initial steps to more advanced formulation strategies.
Q1: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
Answer:
This is a classic sign of a compound with poor aqueous solubility, where the DMSO is no longer able to keep it in solution upon significant dilution. The key is to address the physicochemical properties of the compound in the final aqueous environment.
Causality: The this compound core structure contains a basic primary amine. The solubility of such compounds is critically dependent on the pH of the medium.[1][2][3] In neutral or basic conditions (pH > pKa), the amine is in its neutral, free base form, which is often significantly less soluble. In acidic conditions (pH < pKa), the amine becomes protonated, forming a positively charged salt that is typically much more water-soluble.[4][5] Your assay buffer is likely at a neutral pH, causing the less soluble free base to crash out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Immediate Solutions:
-
pH Adjustment: This is the most effective initial step. Prepare your stock solution in a dilute acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) to pre-form the soluble salt.[4] When diluting into your final assay buffer, the final pH will still be lower, which may be sufficient to maintain solubility.
-
Co-solvents: If pH adjustment alone is not enough or not tolerated by the assay, incorporating a water-miscible organic co-solvent can help.[1][6] These agents reduce the polarity of the bulk solvent, making it more favorable for your compound.
Q2: I need to prepare a formulation for an in vivo animal study. Simple pH adjustment isn't providing a stable solution for dosing. What are my next steps?
Answer:
For in vivo studies, you need a robust formulation that ensures the compound remains in solution long enough for absorption. When simple pH control is insufficient, more advanced formulation strategies are necessary.
Causality: The gastrointestinal tract has varying pH environments. A formulation that is stable at one pH may precipitate as it moves through the GI tract, leading to poor and erratic absorption. Advanced formulations create a more stable microenvironment for the drug molecule, enhancing both solubility and dissolution rate.[7]
Recommended Advanced Strategies:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] The nonpolar parts of your piperidinone derivative can be encapsulated within this cavity, forming an "inclusion complex."[9][10][11] This complex as a whole is water-soluble due to the cyclodextrin's exterior.
-
Solid Dispersions: This technique involves dispersing your compound in a matrix of a water-soluble polymer, such as HPMC or PVP.[1][7] Methods like spray drying or hot-melt extrusion are used to create an amorphous solid dispersion.[1] Upon contact with water, the polymer dissolves quickly, releasing the drug in a finely dispersed, high-energy state that enhances dissolution.[12]
-
Prodrug Approach: This involves chemically modifying the parent molecule to attach a polar, water-solubilizing promoiety (e.g., a phosphate, amino acid, or PEG).[13][14][15] This new molecule (the prodrug) has enhanced solubility.[16] In the body, enzymes cleave off the promoiety to release the active parent drug.[17]
| Strategy | Mechanism | Pros | Cons |
| Cyclodextrins | Encapsulation of the drug in a host-guest complex.[11] | Significant solubility increase; can be simple to prepare in the lab. | Potential for renal toxicity at high doses; specific cyclodextrin needed for optimal fit.[18] |
| Solid Dispersions | Drug is amorphously dispersed in a hydrophilic polymer matrix.[12] | Enhances both solubility and dissolution rate; established manufacturing techniques. | Can be physically unstable over time (recrystallization); requires specific equipment. |
| Prodrugs | Covalent attachment of a polar promoiety, cleaved in vivo.[13][14] | Very high solubility increases are possible; can improve other properties like permeability. | Requires additional synthetic chemistry; metabolic activation can be variable.[17] |
Frequently Asked Questions (FAQs)
Q3: How does pH specifically affect the solubility of this compound derivatives?
Answer:
The primary driver of pH-dependent solubility for these compounds is the basic aminoethyl side chain. The nitrogen atom in this primary amine has a lone pair of electrons that can accept a proton (H⁺) from the solution.[2] This acid-base equilibrium is fundamental to its behavior.
Caption: pH-dependent equilibrium of the aminoethyl group.
-
At High pH (Basic/Neutral): The concentration of protons (H⁺) is low. The equilibrium shifts to the left, favoring the neutral, uncharged "free base" form (R-NH₂). This form is less able to interact with polar water molecules and thus has lower solubility.[19]
-
At Low pH (Acidic): The concentration of protons is high. The equilibrium shifts to the right, favoring the protonated, positively charged "conjugate acid" form (R-NH₃⁺). This ionic form readily interacts with water, leading to a significant increase in solubility.[1][5]
Therefore, performing a pH-solubility profile is a critical first step in characterizing any new derivative from this class.
Q4: What is a cyclodextrin inclusion complex and how does it improve solubility?
Answer:
A cyclodextrin is a bucket-shaped molecule made of sugar units. Its exterior is hydrophilic (water-loving) due to hydroxyl groups, while its internal cavity is hydrophobic (water-fearing).[8] Poorly soluble drugs, or the nonpolar parts of a drug molecule like the piperidinone ring, can fit inside this hydrophobic cavity.[9][10] This is called forming an "inclusion complex."
Caption: Formation of a water-soluble inclusion complex.
The resulting complex has the hydrophilic exterior of the cyclodextrin, which allows the entire package to dissolve readily in water, effectively shuttling the insoluble drug "guest" into the solution.[11][20]
Q5: Which co-solvents are most effective for this class of compounds?
Answer:
The choice of co-solvent depends on the specific derivative and the requirements of your experiment (e.g., cell toxicity, in vivo tolerability). A good co-solvent provides a balance of polarity that can solvate both the polar and nonpolar regions of your molecule.
| Co-Solvent | Typical Conc. Range | Properties & Considerations |
| DMSO | ≤ 1% (in vitro) | Excellent solubilizing power, but can have biological effects and toxicity at higher concentrations.[21] |
| Ethanol | 1-10% | Good solubilizer, generally well-tolerated in vivo. Can sometimes cause precipitation at intermediate water concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | A common choice for in vivo formulations. Low toxicity. Can form viscous solutions. |
| Propylene Glycol (PG) | 10-40% | Similar to PEG 400, often used in combination. |
| N-Methyl-2-pyrrolidone (NMP) | 5-15% | Strong solubilizer, but has known reproductive toxicity concerns. Use with caution. |
It is always recommended to perform a small-scale screen with several co-solvents to find the optimal system for your specific derivative.
Experimental Protocols
Protocol 1: Determination of a pH-Solubility Profile
This protocol provides a standardized method to quantify the solubility of your compound across a range of pH values.
Materials:
-
Your this compound derivative (solid powder).
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials or microcentrifuge tubes.
-
Shaker or rotator at a controlled temperature (e.g., 25 °C).
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
0.22 µm syringe filters.
Methodology:
-
Preparation: Add an excess amount of your solid compound to a series of vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.
-
Equilibration: Seal the vials and place them on a shaker. Allow them to equilibrate for 24-48 hours. This ensures the solution is fully saturated.
-
Sampling & Filtration: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[4]
-
Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method.
-
Data Plotting: Plot the measured solubility (in mg/mL or µM) against the pH of each buffer to generate the pH-solubility profile.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple, solvent-minimal method for preparing solid inclusion complexes in a lab setting.[11]
Materials:
-
Your piperidinone derivative ("guest").
-
A suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ("host").
-
Mortar and pestle.
-
Deionized water.
-
Vacuum oven or desiccator.
Methodology:
-
Molar Ratio: Weigh out the drug and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2). A 1:1 ratio is a common starting point.
-
Dry Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation: Gradually add the drug powder to the paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should be uniform. If the mixture becomes too dry, add a few drops of water.
-
Drying: Scrape the resulting solid paste from the mortar and spread it on a watch glass. Dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Pulverization: Gently crush the dried complex into a fine powder using the mortar and pestle.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or NMR. A successful complex will show the disappearance of the drug's melting peak in DSC.
References
- 1. chemrealm.com [chemrealm.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Resonance Spectroscopy Studies: PART I [wisdomlib.org]
- 11. humapub.com [humapub.com]
- 12. jppres.com [jppres.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. johronline.com [johronline.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperidin-2-one
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the synthesis of 1-(2-Aminoethyl)piperidin-2-one.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It addresses common challenges, with a focus on byproduct identification and mitigation strategies.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds.[1] While its structure appears straightforward, its synthesis can be hampered by the formation of closely related byproducts that are often difficult to separate from the desired product. This guide is designed to provide practical, field-tested insights into troubleshooting these synthetic challenges, ensuring the integrity and purity of your final compound.
Proposed Synthesis Route: N-Alkylation and Deprotection
A common and reliable method for the synthesis of this compound involves a two-step process:
-
N-Alkylation: The nitrogen of the piperidin-2-one lactam is alkylated using a protected 2-aminoethyl halide. A frequently used reagent for this purpose is N-(2-bromoethyl)phthalimide, which leverages the principles of the Gabriel synthesis to introduce the protected primary amine.[2][3]
-
Deprotection: The phthalimide protecting group is removed, typically via hydrazinolysis (the Ing-Manske procedure), to yield the target primary amine.[4][5]
References
- 1. 1-2-Aminoethyl-piperidine - Chemfinder [chemfinder.co.uk]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Protecting group strategies for 1-(2-Aminoethyl)piperidin-2-one synthesis
Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
I. Strategic Overview: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, presents a key challenge: the selective functionalization of the amino group in the presence of the lactam nitrogen. The primary amino group is significantly more nucleophilic and basic than the amide nitrogen within the piperidin-2-one ring. This inherent reactivity difference dictates the necessity of a protecting group strategy to achieve the desired product. The most common and effective approach involves the reductive amination of piperidin-2-one with a suitably protected 2-aminoacetaldehyde derivative, followed by deprotection.
This guide will focus on the prevalent use of the tert-butyloxycarbonyl (Boc) protecting group, while also discussing alternatives like Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) to provide a comprehensive overview.
II. Visualizing the Synthetic Pathway
To conceptualize the primary synthetic route, the following workflow outlines the key stages, from protection of the amino group to the final deprotection step.
Caption: General workflow for the synthesis of this compound.
III. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Reductive Amination Stage
Question 1: My reductive amination is sluggish or incomplete, resulting in low yields of the protected product. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete reductive amination is a frequent challenge. The root causes often lie in the stability of the imine intermediate, the potency of the reducing agent, or suboptimal reaction conditions.
-
Causality: Reductive amination is a two-step process: the formation of an imine (or enamine) followed by its reduction.[1] The equilibrium of imine formation can be unfavorable, and the reducing agent must be selective for the imine over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde and is effective under slightly acidic conditions that favor imine formation.[2]
-
Troubleshooting Steps:
-
Verify Aldehyde Quality: N-Boc-2-aminoacetaldehyde is known to be unstable and can decompose upon storage.[3] It is advisable to use it fresh or prepare it immediately before the reductive amination.
-
pH Optimization: The reaction is typically most efficient in a slightly acidic medium (pH 4-6). This protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the lactam nitrogen, and also facilitates the dehydration step to form the imine. You can add a small amount of acetic acid to the reaction mixture to achieve the optimal pH.
-
Choice of Reducing Agent: While NaBH(OAc)₃ is generally reliable, for particularly stubborn reactions, you might consider sodium cyanoborohydride (NaBH₃CN).[4] However, be mindful of the toxicity of cyanide byproducts and handle it with appropriate safety precautions.
-
Reaction Time and Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Moisture Control: The presence of excess water can hydrolyze the imine intermediate. Ensure your solvent (e.g., dichloromethane or 1,2-dichloroethane) is anhydrous.
-
Question 2: I am observing the formation of a di-alkylated byproduct where the aminoethyl side chain has reacted with another molecule of the aldehyde. How can I prevent this?
Answer:
This side reaction, while less common when the amine is protected, can still occur if there is any premature deprotection or if the starting amine is not fully protected.
-
Causality: The formation of a tertiary amine byproduct suggests that the primary amine of a fully deprotected product molecule is reacting with another molecule of the aldehyde. This can happen if the reaction conditions are too harsh, leading to some loss of the Boc group.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the protected aminoacetaldehyde to ensure the piperidin-2-one is fully consumed.
-
Temperature Management: Avoid excessive heat, which can promote side reactions. If heating is necessary, do so cautiously and monitor the reaction closely.
-
Purification of Starting Materials: Ensure your N-Boc-2-aminoacetaldehyde is pure and free of any unprotected 2-aminoacetaldehyde.
-
Deprotection Stage
Question 3: During the acidic deprotection of the Boc group, I am seeing significant degradation of my product. What is causing this and what are my options?
Answer:
Product degradation during Boc deprotection is a common issue, often due to the harshness of the acidic conditions required for cleavage.[5]
-
Causality: The mechanism of Boc deprotection involves the formation of a tert-butyl cation.[6] This carbocation is a potent electrophile and can alkylate other nucleophilic sites on your molecule or the solvent, leading to byproducts.[7] Furthermore, strong acids like trifluoroacetic acid (TFA) can sometimes lead to undesired side reactions with other functional groups.[8]
-
Troubleshooting Steps:
-
Use of Scavengers: The addition of a scavenger can trap the tert-butyl cation as it forms, preventing it from reacting with your product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
Milder Acidic Conditions: Instead of neat TFA, consider using a solution of HCl in an organic solvent like dioxane or methanol.[8] These conditions are often sufficient for Boc removal but can be less harsh than TFA. You can also try using milder acids like phosphoric acid.[9]
-
Temperature Control: Perform the deprotection at 0 °C or even lower temperatures to minimize side reactions.
-
Reaction Time: Monitor the deprotection carefully by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-exposure to the acidic conditions.
-
| Deprotection Condition | Typical Reagents | Advantages | Potential Issues & Mitigation |
| Strong Acid | Neat TFA or TFA in DCM[10] | Fast and efficient. | Product degradation. Mitigation: Use scavengers, low temperature. |
| Moderate Acid | 4M HCl in Dioxane[8] | Milder, less degradation. | Slower reaction time. Mitigation: Monitor reaction progress. |
| Mild Acid | Phosphoric Acid[9] | Environmentally benign, selective. | May not be effective for all substrates. |
Table 1: Comparison of Boc Deprotection Conditions.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other protecting groups besides Boc for this synthesis?
A1: Yes, other protecting groups can be employed, with the choice depending on the overall synthetic strategy and the presence of other functional groups in the molecule.
-
Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11][12] This makes it orthogonal to the Boc group.[13] However, hydrogenolysis may not be compatible with other reducible functional groups in the molecule.
-
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF.[14][15] It is stable to acidic conditions, making it another orthogonal protecting group to Boc.[13] The choice between Boc, Cbz, and Fmoc often depends on the subsequent steps in your synthesis.
Caption: Orthogonality of common amine protecting groups.
Q2: What is the best way to purify the final product, this compound?
A2: The final product is a basic compound and is typically purified by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., methanol with 1-2% triethylamine or ammonium hydroxide) is usually effective. The basic modifier is crucial to prevent the product from streaking on the silica gel column. Alternatively, purification via an ion-exchange resin can be a highly effective method for isolating the final amine.
Q3: Are there any safety concerns I should be aware of during this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling:
-
Sodium triacetoxyborohydride and Sodium cyanoborohydride: These are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas in acidic conditions. Always handle these reagents in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling it.
-
Dess-Martin Periodinane: While a versatile oxidizing agent, it can be explosive under certain conditions (e.g., upon impact or heating). Handle with care and avoid grinding or subjecting it to shock.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
V. Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-aminoacetaldehyde
This protocol is adapted from a known procedure.[3]
-
Protection of 2-Aminoethanol: To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add sodium bicarbonate (1.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-2-aminoethanol.
-
Oxidation to Aldehyde: Dissolve N-Boc-2-aminoethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, wash with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. The crude N-Boc-2-aminoacetaldehyde should be used immediately in the next step.
Protocol 2: Reductive Amination and Deprotection
-
Reductive Amination: To a solution of piperidin-2-one (1.0 eq) and crude N-Boc-2-aminoacetaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction overnight. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified N-Boc-1-(2-aminoethyl)piperidin-2-one (1.0 eq) in a minimal amount of DCM and cool to 0 °C. Add a solution of 20-50% TFA in DCM.[10] Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify with a strong base (e.g., 1M NaOH) to pH > 10. Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
VI. References
-
ChemicalBook. (2023). N-Boc-2-aminoacetaldehyde. Retrieved from --INVALID-LINK--
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from --INVALID-LINK--
-
Dueholm, K. L., Egholm, M., & Buchardt, O. (1993). An efficient synthesis of boc-aminoacetaldehyde and its use in reductive amination. Organic Preparations and Procedures International, 25(4), 457-461.
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
-
ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-Boc-2-aminoacetaldehyde. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). N-Boc-2-aminoacetaldehyde. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). N-Boc-2-aminoacetaldehyde. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from --INVALID-LINK--
-
Pasternak, A., & Vlodavsky, I. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5945.
-
Proka GENOMICS. (n.d.). 1-(4-(2-Aminoethyl)piperidin-1-yl)-2-azidoethan-1-one. Retrieved from --INVALID-LINK--
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-(2-Aminoethyl)piperidine. Retrieved from --INVALID-LINK--
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from --INVALID-LINK--
-
Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 268-291.
-
Organic Chemistry Portal. (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from --INVALID-LINK--
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a. Reaction conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from --INVALID-LINK--
-
Carpino, L. A., & El-Faham, A. (2010). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Does piperidine work in reductive amination like this?. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CBZ-Amino Acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Retrieved from --INVALID-LINK--
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from --INVALID-LINK--
-
Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Retrieved from --INVALID-LINK--
References
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
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- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. biosynth.com [biosynth.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Managing Thermal Stability in Reactions of 1-(2-Aminoethyl)piperidin-2-one
A Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended as a technical support guide for qualified scientific personnel. The information is based on established chemical principles and data from analogous structures. 1-(2-Aminoethyl)piperidin-2-one possesses reactive functional groups (a lactam and a primary amine) that present significant thermal hazards. All experimental work should be preceded by a thorough risk assessment and performed with appropriate safety measures in place.
Section 1: Frequently Asked Questions - Core Thermal Stability & Hazards
This section addresses fundamental questions regarding the inherent stability of this compound. Understanding these principles is the first step toward safe reaction design.
Q1: What are the primary thermal hazards associated with this compound?
A: The molecule's structure presents two main thermal hazards:
-
Exothermic Decomposition: The piperidin-2-one ring is a six-membered lactam (a cyclic amide). While more stable than smaller lactam rings (e.g., β-lactams), it still possesses ring strain.[1] At elevated temperatures, it can undergo exothermic decomposition. Cyclic amines, in general, are known to have high decomposition energies.[2]
-
Runaway Polymerization: The primary amine on the ethyl side chain can act as a nucleophilic initiator, attacking the electrophilic carbonyl carbon of the lactam ring on another molecule. This can initiate a self-propagating, highly exothermic ring-opening polymerization, leading to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction.[3]
Q2: How do common impurities influence the thermal stability of my reaction?
A: Impurities can significantly lower the temperature at which hazardous reactions initiate. Key culprits include:
-
Water: Can promote hydrolysis of the lactam ring, which may be exothermic and alter the reaction pathway.[4]
-
Acids or Bases: Residual acidic or basic catalysts from synthesis can catalyze both decomposition and polymerization at lower temperatures.
-
Metals: Certain metals can catalyze decomposition pathways.
-
Oxidizing Agents: Can lead to vigorous and unpredictable exothermic reactions.
Q3: What are the recommended storage and handling conditions for this compound?
A: To maintain chemical integrity and ensure safety, adhere to the following conditions:
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] The recommended storage temperature is between 2-8 °C.[6] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric carbon dioxide.
-
Handling: Handle only in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield, and chemical-resistant gloves.[8] Avoid all personal contact and inhalation.[9] Grounding and bonding are necessary for equipment to prevent static discharge, as the compound may be flammable.[10]
Q4: Are there specific solvents that should be avoided with this compound?
A: Yes. Chlorinated solvents, particularly dichloromethane, have been documented to undergo violent exothermic reactions with amines, sometimes after an induction period.[2] This poses a significant, and potentially unexpected, risk. Protic solvents may interfere with reactions or promote hydrolysis. Always conduct a solvent compatibility and safety review before introducing a new solvent.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.
Q: I've observed a sudden, unexpected rise in my reaction temperature. What are the immediate steps and potential causes?
A: An unexpected exotherm is a critical safety event indicating a potential loss of thermal control.
Immediate Actions:
-
Cease All Additions: Immediately stop the addition of any reagents, catalysts, or reactants.
-
Engage Emergency Cooling: Use an ice bath, cooling coils, or other pre-planned emergency cooling systems to absorb the excess heat.
-
Ensure Adequate Stirring: If safe to do so, ensure the stirring is vigorous to improve heat transfer to the cooling medium and prevent localized hot spots.
-
Alert Personnel & Prepare for Evacuation: Inform colleagues of the situation. Be prepared to evacuate the area if the temperature continues to rise uncontrollably.
Root Cause Analysis Workflow:
Caption: Troubleshooting workflow for an unexpected exotherm.
Q: My reaction mixture became extremely viscous and solidified. What likely occurred?
A: This is a classic sign of uncontrolled polymerization. The aminoethyl group of one molecule has likely initiated a ring-opening reaction with the lactam of another, leading to the formation of polyamide chains. This process is often autocatalytic and highly exothermic, which accelerates the reaction further, causing a rapid increase in viscosity and eventual solidification. This underscores the importance of strict temperature control.
Q: The reaction produced a low yield of a dark, tarry substance instead of the expected product. What went wrong?
A: Dark coloration and low yield are typically indicative of thermal decomposition. Even if the bulk reaction temperature was within the desired range, localized overheating at the walls of the reactor can initiate decomposition pathways. These pathways often involve complex radical or condensation reactions that produce high-molecular-weight, colored byproducts. To mitigate this, use a heating mantle with a temperature controller, ensure vigorous stirring, and consider a solvent with a boiling point that can act as a temperature ceiling (reflux).
Section 3: Key Experimental Protocols for Thermal Hazard Assessment
Proactive assessment is crucial for safe process development. The following are standard methodologies for evaluating thermal stability.
Protocol 1: Determining Decomposition Onset by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of exothermic decomposition for the pure compound or a reaction mixture.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan (gold-plated stainless steel is recommended for amine compatibility).
-
Hermetic Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument for a temperature ramp, typically from ambient to ~350 °C.
-
A ramp rate of 2-5 °C/min is recommended. Slower rates provide better resolution but may mask rapid decomposition events.
-
-
Execution: Begin the temperature ramp under an inert atmosphere (nitrogen).
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The onset temperature is the point where the curve deviates from the baseline in the exothermic direction. This value is a critical parameter for defining the maximum safe operating temperature.
Caption: Workflow for Thermal Hazard Assessment using DSC.
Protocol 2: Evaluating Process Safety with Reaction Calorimetry (RC1)
Objective: To measure the heat evolved during a specific chemical process in real-time, allowing for the calculation of cooling requirements and the potential for thermal accumulation.
Methodology:
-
Setup: Configure a reaction calorimeter with the intended reaction solvent and reactants, mirroring the process at a lab scale (0.5 - 2.0 L).
-
Calibration: Perform a solvent-only heat-flow calibration to determine the overall heat transfer coefficient (U) of the system.
-
Reaction Execution: Start the reaction, adding reagents as planned for the full-scale process. The calorimeter's control system maintains a set jacket temperature (Tj) while constantly measuring the internal reactor temperature (Tr).
-
Data Acquisition: The instrument records Tr, Tj, and reagent addition rates in real-time. It calculates the heat flow (q) from the reaction second-by-second.
-
Analysis: Integrating the heat flow over time gives the total heat of reaction. The peak heat flow determines the maximum cooling power required. Analysis of the heat flow curve versus the addition curve can reveal if heat is accumulating, which is a sign of a potentially dangerous reaction.
Section 4: Summary of Safety Parameters & Data
This section provides key quantitative data. Note that values for the exact molecule may not be publicly available; therefore, data from close structural analogs are provided for guidance and must be confirmed experimentally.
Table 1: Physicochemical and Safety Data
| Parameter | Value | Comments & Source(s) |
| Chemical Formula | C₇H₁₄N₂O | - |
| Molecular Weight | 142.20 g/mol | - |
| Boiling Point | ~184-186 °C | Estimated based on 1-(2-Aminoethyl)piperidine.[6][11] |
| Flash Point | ~58 °C (136.4 °F) | Estimated based on 1-(2-Aminoethyl)piperidine.[11] This is a flammable liquid.[5] |
| Decomposition Onset | Requires experimental determination (DSC) | Cyclic amines can exhibit low onset temperatures with high decomposition energy.[2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, carbon dioxide, chlorinated solvents. | [2] |
| Hazard Statements | Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause an allergic skin reaction. | Based on analogous structures.[5][8] |
Table 2: Solvent Selection Considerations
| Solvent Class | Examples | Pros | Cons / Hazards |
| Aprotic Hydrocarbons | Toluene, Xylene | High boiling points, chemically robust. | Flammable. May have poor solubility for polar intermediates. |
| Ethers | Dioxane, THF | Good solvating power for a range of polarities. | Peroxide formation risk. Relatively low boiling points. |
| Amides | DMF, DMAc | Excellent solvating power, high boiling points. | Can decompose at high temperatures, potentially with the substrate. |
| Chlorinated | Dichloromethane (DCM), Chloroform | DO NOT USE. | High risk of violent exothermic reaction with amines.[2] |
References
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. aidic.it [aidic.it]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]
- 11. 1-(2-Aminoethyl)piperidine 98 27578-60-5 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Synthetic Strategies for 1-(2-Aminoethyl)piperidin-2-one
Introduction
1-(2-Aminoethyl)piperidin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidin-2-one (δ-valerolactam) core and a primary aminoethyl side chain, offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel pharmaceutical agents. The strategic placement of the lactam carbonyl and the primary amine allows for the introduction of a wide range of functional groups, influencing the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of key synthetic methods for this compound, offering insights into the rationale behind different experimental approaches and providing detailed protocols for researchers in the field.
Core Synthetic Challenges
The primary challenge in the synthesis of this compound lies in the selective functionalization of the nitrogen atom of the 2-piperidone ring with an aminoethyl group. The presence of the reactive primary amine in the target molecule necessitates the use of protecting groups during the synthesis to prevent undesired side reactions, such as self-condensation or polymerization. The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to different reaction conditions.
Comparative Analysis of Synthetic Routes
Three principal synthetic strategies for the preparation of this compound are outlined and compared below:
-
Method 1: N-Alkylation of 2-Piperidone with a Protected 2-Haloethylamine
-
Method 2: N-Alkylation of 2-Piperidone with a 2-Azidoethyl Halide Followed by Reduction
-
Method 3: Reductive Amination of a Piperidone-Derived Aldehyde
Method 1: N-Alkylation of 2-Piperidone with a Protected 2-Haloethylamine
This is arguably the most direct approach, involving the formation of a carbon-nitrogen bond between the lactam nitrogen of 2-piperidone and an electrophilic two-carbon unit bearing a protected amine. The use of a phthalimide protecting group is common, as it is robust and can be removed under specific conditions.
Reaction Pathway
Caption: N-Alkylation with a protected haloethylamine.
Experimental Protocol
Step 1: Synthesis of 1-(2-Phthalimidoethyl)piperidin-2-one
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 2-piperidone (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.
-
A solution of N-(2-bromoethyl)phthalimide (1.05 eq) in anhydrous DMF is then added, and the mixture is heated to 80 °C for 12-16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(2-phthalimidoethyl)piperidin-2-one.
Step 2: Synthesis of this compound
-
To a solution of 1-(2-phthalimidoethyl)piperidin-2-one (1.0 eq) in ethanol, hydrazine monohydrate (4-5 eq) is added.
-
The mixture is heated to reflux for 4-6 hours, during which a white precipitate of phthalhydrazide is formed.
-
After cooling, the precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in dichloromethane and washed with water to remove any remaining hydrazine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.
Analysis and Discussion
This method is reliable and benefits from the well-established Gabriel synthesis for the deprotection step. The use of a strong base like sodium hydride ensures complete deprotonation of the lactam, leading to efficient alkylation. However, the multi-step nature and the need for chromatographic purification can impact the overall yield and scalability. The use of hydrazine for deprotection requires careful handling due to its toxicity.
Method 2: N-Alkylation of 2-Piperidone with a 2-Azidoethyl Halide Followed by Reduction
This approach introduces the amino functionality in a latent form as an azide group, which is then reduced in the final step. Azides are generally stable and do not interfere with many reaction conditions, offering a clean alternative to protected amines.
Reaction Pathway
A Comparative Guide to the Biological Activity of 1-(2-Aminoethyl)piperidin-2-one and Other Piperidinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules.[1] Variations in substitution on the piperidine ring and the nitrogen atom can dramatically influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activity of 1-(2-Aminoethyl)piperidin-2-one against other key piperidinone analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Introduction to the Piperidinone Scaffold: A Versatile Pharmacophore
Piperidinones are six-membered heterocyclic lactams that serve as crucial intermediates in the synthesis of numerous pharmaceuticals and natural products.[2] Their inherent structural features, including a hydrogen bond acceptor (the carbonyl group) and a modifiable nitrogen atom, allow for fine-tuning of their physicochemical properties and biological targets. The position of the carbonyl group (e.g., 2-oxo, 4-oxo) and the nature of the substituents dictate the molecule's overall shape, polarity, and ability to interact with biological macromolecules. Consequently, piperidinone derivatives have been explored for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[3][4]
Comparative Biological Activity: The Significance of the N-Substituent
The substituent at the N1 position of the piperidinone ring plays a pivotal role in defining the compound's biological activity. This section compares the known and inferred activities of this compound with other N-substituted and ring-substituted piperidinones, drawing upon available experimental data and established structure-activity relationships.
This compound: A Focus on Cytotoxicity and Anti-inflammatory Potential
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, based on the bioactivity of structurally related compounds, we can infer its likely pharmacological profile. The presence of a primary aminoethyl group at the N1 position introduces a basic and flexible side chain, which can significantly influence receptor binding and cellular uptake.
Inferred Anticancer Activity: Studies on related N-aminoalkyl derivatives of other heterocyclic systems have demonstrated significant cytotoxic properties. For instance, a series of 4-(2-aminoethyl)piperidine derivatives exhibited potent antiproliferative effects against various cancer cell lines.[1][5] The primary amine can participate in crucial hydrogen bonding interactions with target proteins and can be protonated at physiological pH, potentially enhancing water solubility and interaction with negatively charged cellular components like DNA.
Inferred Anti-inflammatory Activity: The 2-piperidone core itself has been associated with anti-inflammatory properties. A study on 2-piperidone isolated from Talinum portulacifolium demonstrated significant hepatoprotective activity, which was attributed in part to its anti-inflammatory effects.[6] Furthermore, various N-substituted 2-piperidone derivatives have been shown to inhibit the production of pro-inflammatory mediators.[3] The aminoethyl side chain in this compound could potentially modulate this activity through interactions with inflammatory pathway targets.
Comparative Piperidinone Analogs: A Structure-Activity Relationship Perspective
To contextualize the potential of this compound, it is essential to compare it with other piperidinone derivatives where the biological activity has been experimentally determined.
-
N-Aryl and N-Benzyl Piperidinones: These analogs have been extensively studied for their anticancer and anti-inflammatory activities. The aromatic ring can engage in π-π stacking and hydrophobic interactions with biological targets. For example, certain N-benzyl-4-piperidinone derivatives have shown potent cytotoxicity against various cancer cell lines.
-
Piperidin-4-ones: This isomeric form of piperidinone has a rich history in medicinal chemistry. The carbonyl group at the 4-position allows for different substitution patterns and has led to the development of compounds with a wide range of activities, including antiviral, antibacterial, and CNS-active agents.
-
2-Piperidone Derivatives with Other N-Substituents: Research on 2-piperidone derivatives has revealed that the nature of the N-substituent is a critical determinant of activity. For instance, a study on multipotent 2-piperidone derivatives for Alzheimer's disease showed that specific N-aryl substitutions led to significant inhibition of Aβ aggregation and anti-inflammatory effects.[3]
Table 1: Comparative Biological Activities of Piperidinone Derivatives
| Compound/Analog Class | Primary Biological Activity | Key Structural Features | Representative IC₅₀/EC₅₀ Values | References |
| This compound | Inferred: Cytotoxicity, Anti-inflammatory | N-aminoethyl side chain | Data not available | - |
| 4-(2-Aminoethyl)piperidine Derivatives | Antiproliferative (Anticancer) | 4-aminoethyl side chain on piperidine | Varies with substitution (µM range) | [1][5] |
| N-Aryl/Benzyl-2-Piperidones | Anti-inflammatory, Neuroprotective | N-aromatic substituent | Varies with substitution (µM range) | [3] |
| Piperidin-4-one Derivatives | Diverse (Anticancer, Antimicrobial, etc.) | Carbonyl at C4 position | Varies widely based on substitution | - |
| 2-Piperidone (unsubstituted) | Hepatoprotective, Anti-inflammatory | Unsubstituted N and ring | Not reported in IC₅₀/EC₅₀ | [6] |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of this compound and its analogs, standardized in vitro assays are essential. The following section details the protocols for assessing cytotoxicity and anti-inflammatory activity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other piperidinone analogs) in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone).
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[7][9]
-
Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated vehicle control.
Synthesis and Workflow
The synthesis of N-substituted piperidinones can be achieved through various synthetic routes. A common approach for the synthesis of this compound involves the N-alkylation of 2-piperidone.
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A generalized synthetic workflow for this compound.
Conclusion and Future Directions
While direct comparative data for this compound is currently lacking, the analysis of related piperidinone and N-aminoalkyl structures suggests its potential as a cytotoxic and anti-inflammatory agent. The presence of the N-aminoethyl group offers a key point of interaction that can be exploited for the design of novel therapeutic agents.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these hypotheses. Head-to-head comparisons with other N-substituted 2-piperidinones and 4-piperidinones using the standardized protocols outlined in this guide will provide a clearer understanding of its structure-activity relationship and therapeutic potential. Such studies will be invaluable for guiding the rational design of next-generation piperidinone-based drugs.
References
- 1. d-nb.info [d-nb.info]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Aminoethyl)piperidin-2-one Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built around the 1-(2-aminoethyl)piperidin-2-one scaffold. This privileged heterocyclic structure is a cornerstone in medicinal chemistry, offering a versatile framework for designing modulators of various biological targets implicated in neurodegenerative diseases, cancer, and psychiatric disorders.[1][2] We will dissect the key structural modifications that influence biological activity, compare the performance of distinct analog series against their respective targets, and provide detailed experimental protocols to support further research and development.
The Core Scaffold: A Platform for Multi-Target Drug Design
The this compound core, and the broader piperidine framework, is a recurring motif in clinically approved drugs due to its favorable physicochemical properties.[2] It enhances metabolic stability, facilitates transport across biological membranes, and allows for precise conformational arrangements to fit the binding pockets of molecular targets.[2] Our analysis of the literature reveals that strategic modifications at three key positions (R¹, R², and R³) on this scaffold have yielded potent and selective ligands for several high-value targets.
Comparative Analysis: SAR at Key Biological Targets
Sigma-1 (σ₁) Receptor Ligands for Oncology
The sigma-1 (σ₁) receptor is an intracellular chaperone protein implicated in cancer cell proliferation and survival.[3][4] A series of 4-(2-aminoethyl)piperidine analogs have been synthesized and evaluated for their affinity to σ₁ receptors, revealing critical SAR insights.[3][4][5]
Key SAR Insights:
-
N-Substitution is Critical: The substituent on the piperidine nitrogen (R¹) dramatically influences σ₁ affinity. Unsubstituted (R¹=H) or bulky-substituted (R¹=tosyl) piperidines show significantly reduced affinity.[4]
-
Small Alkyl Groups are Favorable: A small methyl group at the R¹ position (1-Methylpiperidines) results in high σ₁ receptor affinity and selectivity over the σ₂ subtype.[3][4][5] Molecular dynamics simulations suggest this is due to favorable interactions with a lipophilic binding pocket.[3][4]
-
Lipophilic Efficiency: While high lipophilicity can increase binding affinity, it often leads to poor pharmacokinetic properties. The piperidine scaffold, particularly with a secondary amine, offers a lower calculated clogP value, thereby improving the lipophilic ligand efficiency—a crucial parameter in drug design.[3][4]
Performance Comparison of σ₁ Receptor Ligands:
| Compound | R¹ on Piperidine | Key R² Group | σ₁ Kᵢ (nM) | Selectivity (σ₁/σ₂) | Antiproliferative IC₅₀ (µM, DU145 cells) |
| 4a | H | Phenyl | 165 | >6 | - |
| 18a | Methyl | Phenyl | 7.9 | >127 | - |
| 20a | Methyl | 3,4-Dichlorophenyl | 11 | >91 | 13 |
| 21a | Methyl | Naphthyl | 12 | >83 | 12 |
| NE-100 (Ref.) | - | - | 1.2 | 122 | 20 |
| S1RA (Ref.) | - | - | 18 | 102 | 17 |
| Data synthesized from Holtschulte et al., 2022.[3][4] |
The 1-methylpiperidine analogs (e.g., 20a, 21a) demonstrated stronger antiproliferative effects on human prostate cancer cells (DU145) than established σ₁ ligands like NE-100 and S1RA.[3][4]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease (AD).[6] Piperidine-based structures, mimicking the core of the approved drug Donepezil, have been extensively explored as AChE inhibitors.[7][8][9]
Key SAR Insights:
-
Aromatic Interactions: Appending an aromatic moiety, such as a benzamide group, to the aminoethyl side chain (R³) is crucial for potent AChE inhibition.[8] This group is proposed to interact with the aromatic residues in the catalytic active site (CAS) of the enzyme.[7]
-
Halogen Substitution: The position and nature of halogen substituents on the terminal aromatic ring significantly modulate activity. An ortho-fluorine substitution on the benzamide ring (Compound 5d) produced the most potent inhibitor in one series, with an IC₅₀ of 13 nM, which is superior to Donepezil.[8]
-
Piperidine's Role: The piperidine ring itself is believed to interact with the peripheral anionic site (PAS) of AChE, leading to a dual-binding mechanism that can be more effective.[7][10] This dual binding may also interfere with AChE's role in promoting amyloid-beta (Aβ) aggregation.[10]
Performance Comparison of AChE Inhibitors:
| Compound | Core Scaffold Modification | R³ Group | AChE IC₅₀ | BuChE IC₅₀ |
| 5d | N-(2-(piperidin-1-yl)ethyl)benzamide | 2-Fluorobenzamide | 13 nM | - |
| 5a | N-(2-(piperidin-1-yl)ethyl)benzamide | 2-Chlorobenzamide | 90 nM | - |
| 5k | N'-benzylpiperidine derivative | - | 2.13 nM | 81.3 nM |
| 4b | Phthalimide-piperazine | 4-Fluorophenacyl | 16.42 µM | - |
| Donepezil (Ref.) | Indanone-piperidine | - | 0.41 - 0.6 µM | - |
| Data synthesized from multiple sources.[6][7][8][9] |
Modulators of Neuroinflammation and Aβ Aggregation
Beyond AChE inhibition, piperidone derivatives have been designed as multifunctional agents for AD that also tackle neuroinflammation and the aggregation of Aβ peptides, two other key pathological hallmarks.[11]
Key SAR Insights:
-
Inhibition of Aβ Aggregation: A series of 2-piperidone derivatives showed significant potency in inhibiting the self-aggregation of Aβ(1-42).[11] Compound 7q, in particular, exhibited the best inhibition (59.11% at 20 µM).[11]
-
Anti-inflammatory Properties: Representative compounds were found to suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[11]
-
Neuroprotection: The most promising compound, 7q, was also shown to protect neuronal cells (SH-SY5Y) from neurotoxicity mediated by activated microglia.[11] Molecular modeling suggests these compounds may interfere with the homodimerization of myeloid differentiation factor 88 (MyD88), a key adaptor protein in inflammatory signaling pathways.[11]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for key biological assays used in the evaluation of these piperidine analogs.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion (5-thio-2-nitrobenzoate), measured spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0. Causality: This pH is optimal for AChE activity and the colorimetric reaction.
-
Enzyme Solution: Prepare a stock solution of electric eel AChE (eeAChE) in the assay buffer.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve ATCI in the assay buffer to a final concentration of 10 mM.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
20 µL of the test compound solution (or buffer for control).
-
20 µL of the AChE enzyme solution.
-
140 µL of the assay buffer.
-
20 µL of the DTNB solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Incubation & Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader maintained at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This assay measures the affinity of a test compound for the σ₁ receptor by quantifying its ability to displace a known high-affinity radioligand.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Brain tissue is a rich source of σ₁ receptors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay (in microcentrifuge tubes):
-
To each tube, add:
-
100 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand, [+]-³H-pentazocine (final concentration ~2-5 nM). Causality: [+]-³H-pentazocine is a standard, high-affinity radiolabeled ligand for σ₁ receptors.
-
-
Non-specific Binding: Prepare parallel tubes containing a high concentration (e.g., 10 µM) of a known σ₁ ligand like Haloperidol to determine non-specific binding.
-
Incubation: Incubate all tubes at 37°C for 120 minutes.
-
-
Termination and Measurement:
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Causality: This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the inhibition constant (Kᵢ) for the test compound.
-
Conclusion and Future Directions
The this compound scaffold and its related piperidine analogs represent a highly fruitful platform for the development of potent and selective modulators of neurologically and oncologically relevant targets. The SAR data clearly indicates that small, targeted modifications to the piperidine nitrogen, the aminoethyl side chain, and appended aromatic systems can dramatically alter target affinity and biological function.
Future research should focus on optimizing the multi-target profiles of these compounds, particularly for complex diseases like Alzheimer's. The ideal candidate would possess balanced, high-potency activity against AChE, Aβ aggregation, and neuroinflammatory pathways. Furthermore, comprehensive in vivo pharmacokinetic and efficacy studies are required to translate the promising in vitro data of lead compounds, such as the ortho-fluorinated benzamide (5d) for AChE inhibition and the 1-methylpiperidine derivatives (20a, 21a) for anticancer activity, into viable therapeutic candidates.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of N-(2-Aminoethyl) Lactams: A Comparative Guide to 1-(2-Aminoethyl)piperidin-2-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of synthetic intermediates is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, N-aminoethylated lactams, particularly 1-(2-Aminoethyl)piperidin-2-one, have emerged as versatile and highly valuable intermediates. This guide provides an in-depth validation of this scaffold, a comparative analysis against common alternatives, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to this compound: A Privileged Scaffold
This compound is a bifunctional molecule featuring a six-membered piperidinone (a cyclic amide or lactam) ring and a primary aminoethyl side chain. This unique arrangement offers several strategic advantages in organic synthesis:
-
Orthogonal Reactivity: The secondary amine within the lactam ring is significantly less nucleophilic than the primary amine of the ethylamino group due to amide resonance. This allows for selective functionalization of the primary amine without affecting the lactam core under many reaction conditions.
-
Conformational Rigidity: The piperidinone ring imparts a degree of conformational constraint, which can be advantageous in drug design for optimizing ligand-receptor interactions.
-
Versatile Derivatization: The primary amine serves as a key handle for introducing a wide array of functionalities through reactions such as acylation, alkylation, reductive amination, and sulfonylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the lactam carbonyl) facilitates interactions with biological targets.
The strategic utility of this intermediate is underscored by its application in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.
Validation of this compound: A Self-Validating System
The reliability of any synthetic intermediate hinges on its purity and structural integrity. Here, we outline the essential analytical techniques for the validation of this compound.
Spectroscopic Characterization
Table 1: Predicted and Analogous Spectroscopic Data for Validation
| Technique | Expected Signals for this compound | Analogous Data: N-(2-Aminoethyl)piperidine (CAS 27578-60-5)[1] |
| ¹H NMR | Multiplets for piperidinone ring protons (~1.8-2.0, ~2.4, ~3.3 ppm), Triplets for ethyl chain protons (~2.8, ~3.5 ppm), Broad singlet for -NH₂ (~1.5-2.5 ppm, exchangeable with D₂O) | ¹H NMR data is available and shows characteristic piperidine and ethyl chain protons. |
| ¹³C NMR | Carbonyl carbon (~175 ppm), Piperidinone ring carbons (~20-55 ppm), Ethyl chain carbons (~40, ~60 ppm) | ¹³C NMR data shows signals at approximately 24.3, 26.2, 42.1, 54.6, and 58.1 ppm.[1] |
| IR (Infrared) | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (primary amine, ~3300-3400 cm⁻¹, two bands), C-N stretch (~1100-1200 cm⁻¹) | Characteristic N-H and C-N stretches are observed. |
| MS (Mass Spec) | [M+H]⁺ at m/z = 143.12 | [M+H]⁺ at m/z = 129.14 |
Purity Assessment: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic intermediates. A validated reverse-phase HPLC method is crucial to ensure the absence of starting materials, by-products, and other impurities that could compromise subsequent reactions.
Experimental Protocol: General HPLC Method for Purity Determination of N-Substituted Lactams
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.
-
Analysis: The purity is determined by the peak area percentage of the main component. A purity of >95% is generally considered acceptable for use as a synthetic intermediate.
The development of a robust HPLC method is a critical step in the validation process, ensuring the reliability and reproducibility of the synthetic route.[2][3]
Comparative Analysis: this compound vs. Alternatives
The choice of a synthetic intermediate is often a balance of reactivity, stability, cost, and the specific requirements of the target molecule. Here, we compare this compound with common alternatives.
Alternative 1: Acyclic Diamines (e.g., N-Methylethylenediamine)
Acyclic diamines are often less expensive and readily available. However, they lack the conformational rigidity of the piperidinone scaffold, which can be a disadvantage in structure-based drug design.
Table 2: Performance Comparison with Acyclic Diamines
| Parameter | This compound | N-Methylethylenediamine |
| Conformational Rigidity | High | Low |
| Synthetic Steps | May require synthesis of the lactam | Commercially available |
| Derivatization Potential | Primary amine for diverse functionalization | Both primary and secondary amines can react, leading to selectivity issues |
| Application | Scaffolds for conformationally constrained molecules | Flexible linkers in various chemical structures |
Alternative 2: N-Boc-2-aminoethyl bromide
For introducing an aminoethyl group, N-Boc-2-aminoethyl bromide is a common reagent.[4] This allows for the protection of the amine, which can be deprotected in a later step.
Table 3: Performance Comparison with Protected Aminoethylating Agents
| Parameter | This compound | N-Boc-2-aminoethyl bromide |
| Reaction Strategy | Direct use of the primary amine | Protection/deprotection sequence required |
| Atom Economy | Higher, as no protecting group is used | Lower due to the addition and removal of the Boc group |
| Step Economy | Fewer synthetic steps | Additional deprotection step required |
| Cost | Potentially higher due to the pre-functionalized scaffold | Reagent is commercially available and relatively inexpensive |
The choice between these alternatives depends on the overall synthetic strategy. If a free primary amine is desired in the final product and can be tolerated in subsequent steps, this compound offers a more direct and efficient route.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the synthesis and application of N-aminoethylated lactams.
Synthesis of N-Aminoethylated Lactams
A common method for the synthesis of N-aminoethylated lactams is the N-alkylation of the parent lactam with a suitable aminoethylating agent.
Experimental Protocol: Synthesis of this compound
-
Materials: Piperidin-2-one, 2-bromoethylamine hydrobromide, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of piperidin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-bromoethylamine hydrobromide (1.2 eq) to the mixture.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
This protocol can be adapted for the synthesis of other N-aminoethylated lactams.[5]
Application in the Synthesis of a Hypothetical Enzyme Inhibitor
To illustrate the utility of this compound, consider its use in the synthesis of a hypothetical serine protease inhibitor.
Workflow Diagram
Caption: Synthetic workflow for a hypothetical enzyme inhibitor.
In this workflow, the primary amine of this compound is selectively acylated with a carboxylic acid containing the pharmacophore responsible for enzyme binding, using standard peptide coupling reagents like EDC and HOBt.
Conclusion: An Informed Choice for Synthetic Success
This compound and related N-aminoethylated lactams represent a powerful class of synthetic intermediates. Their unique combination of a conformationally constrained lactam core and a reactive primary amine handle provides a strategic advantage in the design and synthesis of complex molecular architectures. While alternatives exist, a thorough understanding of the comparative performance, as outlined in this guide, allows researchers to make an informed decision that aligns with the specific goals of their synthetic project. The validation protocols and synthetic methodologies provided herein serve as a practical resource for the effective utilization of these valuable building blocks in the pursuit of novel therapeutics.
References
- 1. N-(2-Aminoethyl)piperidine(27578-60-5) 13C NMR spectrum [chemicalbook.com]
- 2. Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology | Semantic Scholar [semanticscholar.org]
- 3. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 1-(2-Aminoethyl)piperidin-2-one Derivatives: Bridging In Vitro Activity with In Vivo Potential
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 1-(2-aminoethyl)piperidin-2-one scaffold and its derivatives have emerged as a versatile class of molecules with significant therapeutic potential, particularly in oncology. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of these derivatives, grounded in experimental data and scientific insights. We will dissect the methodologies, interpret the results, and explore the causal relationships that govern their biological activity, offering a comprehensive resource for advancing research in this area.
Introduction: The Therapeutic Promise of Piperidine Derivatives
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[3][4][5] The focus of this guide, the this compound backbone and related structures like 4-(2-aminoethyl)piperidine, offers a unique combination of a rigid cyclic core and a flexible aminoethyl side chain, allowing for diverse interactions with biological targets.[6][7][8][9]
Recent research has highlighted the potential of these derivatives as potent and selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various cellular functions and overexpressed in several cancer types.[6][7][8] This has spurred investigations into their antiproliferative properties, making them exciting candidates for novel cancer therapies.
In Vitro Efficacy: Unraveling Antiproliferative Activity
The initial assessment of a compound's therapeutic potential begins with robust in vitro assays. For this compound derivatives, the primary focus has been on evaluating their ability to inhibit the growth of cancer cells.
Key Derivatives and Their In Vitro Performance
A notable study synthesized and evaluated a series of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands with antiproliferative properties.[6][7][8] The data from this research provides a solid foundation for understanding the structure-activity relationships (SAR) of this class of compounds.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4a | A427 (human non-small cell lung cancer) | ~ Haloperidol | Haloperidol | Not specified |
| 20a | DU145 (androgen-negative human prostate cancer) | Low µM range | NE-100 | > 20a |
| 21a | DU145 (androgen-negative human prostate cancer) | Low µM range | S1RA | > 21a |
| 22a | DU145 (androgen-negative human prostate cancer) | Low µM range | - | - |
Table 1: In Vitro Antiproliferative Activity of 4-(2-Aminoethyl)piperidine Derivatives.[6][7][8]
The results indicate that 1-methylpiperidine derivatives (20a, 21a, and 22a) exhibit potent antiproliferative effects against androgen-negative human prostate cancer cells, even surpassing the efficacy of known σ1 ligands like NE-100 and S1RA.[7] This highlights the critical role of the substituent on the piperidine nitrogen in modulating biological activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro pharmacology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A427 or DU145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in vitro assays provide crucial initial data, the ultimate test of a drug candidate's efficacy lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic effect.
A Case Study: In Vivo Anticancer Activity of a Curcuminoid Piperidone Derivative
A study on a modified 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24) derivative, 1-[2-aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH), demonstrated significant in vivo anticancer activity.[10]
Experimental Model: Xenografts of Panc-1 pancreatic cancer in mice.
Treatment Regimen: Daily intraperitoneal injection of EFAH (5 µg) for 3 weeks.
Key Findings:
-
Tumor Volume Reduction: A mean tumor volume reduction of 79% was observed in the treated group.
-
Tumor Weight Decrease: The tumor weight decreased by 82% in the treated group.
These findings are particularly encouraging as they demonstrate that the piperidone scaffold can be effectively utilized to develop potent anticancer agents with significant in vivo efficacy. The modification with the aminoethyl group in EFAH did not compromise its antiproliferative activity compared to the parent compound EF24.[10]
Experimental Protocol: Xenograft Mouse Model of Cancer
Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutics on human tumors grown in an animal host.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cells (e.g., Panc-1) are cultured in vitro to obtain a sufficient number of cells for implantation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their volume is regularly measured using calipers.
-
Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The this compound derivative is administered via a specific route (e.g., intraperitoneal, oral) at a defined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.
Bridging the Gap: From In Vitro Promise to In Vivo Reality
The transition from potent in vitro activity to successful in vivo efficacy is not always straightforward. Several factors can influence this translation:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties are critical for its in vivo performance. A compound that is highly active in vitro may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching its target in sufficient concentrations.
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism.
-
Target Engagement: Demonstrating that the compound interacts with its intended target (e.g., the σ1 receptor) in vivo is crucial.
The development of derivatives with improved physicochemical properties, such as enhanced solubility and metabolic stability, is a key strategy to improve the chances of in vivo success.[6][7][8] For instance, the modification of EF24 to EFAH resulted in significantly improved aqueous solubility, which likely contributed to its in vivo efficacy.[10]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with demonstrated in vitro antiproliferative activity. The potent effects observed against various cancer cell lines, coupled with the encouraging in vivo data from structurally related compounds, underscore their therapeutic potential.
Future research should focus on:
-
Comprehensive in vivo studies of the most potent in vitro candidates to establish a direct correlation between their activity in cell culture and animal models.
-
Pharmacokinetic and toxicological profiling to identify derivatives with favorable drug-like properties.
-
Mechanism of action studies to further elucidate the downstream signaling pathways affected by these compounds and their interaction with targets like the σ1 receptor.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for the development of novel and effective therapies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1-(2-Aminoethyl)piperidin-2-one Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Potential of Piperidinone Scaffolds
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1] Its derivatives, particularly piperidinones, have garnered significant interest in oncology research due to their potential as scaffolds for the development of novel anticancer agents.[2][3] The 1-(2-Aminoethyl)piperidin-2-one core, in particular, presents a compelling template for chemical modification, offering opportunities to modulate physiochemical properties and enhance cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of key derivatives, grounded in experimental data, to inform future drug discovery and development efforts. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to elucidate potential structure-activity relationships and guide further investigation.
Methodologies for Assessing Cytotoxicity: A Foundation for Comparative Analysis
To objectively compare the cytotoxic effects of novel chemical entities, standardized and reproducible in vitro assays are essential.[4] These assays provide crucial data on a compound's concentration-dependent toxicity and are fundamental for the initial screening and selection of promising drug candidates.[5]
Key Cytotoxicity Assays
Two of the most widely employed methods for assessing the cytotoxicity of novel compounds are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on the metabolic activity of the cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and, consequently, cell death.
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a critical measure of a drug's potency.[5]
Experimental Protocol: A Step-by-Step Guide to the MTT Assay
The following protocol outlines a standard procedure for determining the cytotoxicity of a test compound using the MTT assay.
1. Cell Culture and Seeding:
- Maintain the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of treatment concentrations.
- Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-treated and untreated control wells.
3. Incubation:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
- Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
5. Solubilization and Absorbance Measurement:
- Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various piperidine and piperidinone derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Piperidin-4-one Derivatives (P3, P4, P5) | HL-60 (Leukemia) | Not Specified | P3: 1.7, P4: 2, P5: 2 | [2] |
| Piperazin-2-one Derivative (Compound 4e) | HUH7 (Hepatocellular Carcinoma) | LDH | >50 | [6] |
| Piperazin-2-one Derivative (Compound 6) | HUH7 (Hepatocellular Carcinoma) | LDH | >50 | [6] |
| 4-(2-Aminoethyl)piperidine Derivative (4a) | A427 (Non-small cell lung cancer) | Not Specified | Similar to Haloperidol | [5] |
| 1-Methyl-4-(2-aminoethyl)piperidine Derivatives (20a, 21a, 22a) | DU145 (Prostate Cancer) | Not Specified | Stronger than NE100 and S1RA | [5] |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (Breast Cancer, ER+) | Not Specified | Not Specified | [7] |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast Cancer, ER-) | Not Specified | Not Specified | [7] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The analysis of the cytotoxic data for piperidine and its derivatives reveals several key insights into their structure-activity relationships.
-
Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence cytotoxic activity. For instance, the introduction of a methyl group on the piperidine nitrogen of 4-(2-aminoethyl)piperidine derivatives (compounds 20a, 21a, and 22a) led to stronger antiproliferative effects on DU145 prostate cancer cells compared to the unsubstituted analog.[5]
-
The Aminoethyl Moiety: The presence of the 2-aminoethyl side chain is a common feature in many biologically active piperidine derivatives. This group can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially contributing to their cytotoxic mechanism.
-
Mechanism of Action: Several studies suggest that piperidine derivatives can induce cancer cell death through the induction of apoptosis.[3][7] For example, the derivative DTPEP was found to induce apoptosis in both ER-positive and ER-negative breast cancer cells by downregulating the PI3K/Akt and PKCα signaling pathways.[7] Furthermore, some piperidone compounds have been shown to act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa.[2]
Potential Signaling Pathways
The cytotoxic effects of this compound derivatives and related compounds can be mediated through various signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common mechanism for anticancer drugs.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by piperidinone derivatives.
Conclusion and Future Directions
The available data, although not exclusively focused on this compound derivatives, strongly suggests that the piperidinone scaffold is a promising starting point for the development of novel anticancer agents. The structural versatility of this core allows for fine-tuning of cytotoxic activity and selectivity. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of 1-(2-Aminoethyl)piperidin-2-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of the Piperidinone Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as high chemical stability and the potential for modulating lipophilicity and aqueous solubility.[1] The introduction of a lactam functionality, creating the piperidin-2-one scaffold, and further substitution, such as the 1-(2-aminoethyl) group, offers a versatile platform for developing novel therapeutics. Recent research has highlighted the potential of 4-(2-aminoethyl)piperidine derivatives as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for the treatment of psychotic disorders like schizophrenia.[2][3]
However, the therapeutic success of any new chemical entity is contingent not only on its pharmacodynamic potency but also on a favorable pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate dictate its concentration at the target site and its overall safety and efficacy. Unfortunately, even highly potent compounds can fail in development due to suboptimal pharmacokinetic characteristics.[2] This guide will, therefore, explore the pharmacokinetic nuances of 1-(2-Aminoethyl)piperidin-2-one based compounds, offering a comparative analysis with relevant alternatives and detailing the experimental methodologies required for their evaluation.
Comparative Pharmacokinetic Analysis: Piperidinone-Based Compounds vs. Alternatives
A critical aspect of drug development is understanding how structural modifications impact the pharmacokinetic profile of a compound series. Below, we compare the pharmacokinetic parameters of several piperidinone-based compounds, investigated as Dipeptidyl Peptidase IV (DPP4) inhibitors, to illustrate the profound effects of subtle chemical changes. While not TAAR1 agonists, these compounds share the core piperidinone scaffold and provide valuable, publicly available pharmacokinetic data.[4]
| Compound | Plasma Clearance (CLp) (L/hr·kg) | Volume of Distribution (Vss) (L/kg) | Max. Concentration (Cmax) (ng/mL) | Half-life (t1/2) (h) | Oral Bioavailability (F) (%) |
| Compound 31 | 2.18 | 1.04 | 192 | 0.42 | 9.0 |
| Compound 34 | 1.81 | 1.24 | 710 | 1.8 | 27.6 |
| Compound 42 | 0.19 | 1.28 | 1997 | 7.8 | 90.3 |
| Data from a study on piperidinone- and piperidine-constrained phenethylamines as DPP4 inhibitors in rats, at a 5 mg/kg oral dose.[4] |
The data clearly demonstrates that strategic structural modifications can dramatically improve the pharmacokinetic profile. For instance, the replacement of a flexible linker with a more rigid and polar pyrimidine ring in Compound 42 led to a significant reduction in plasma clearance and a remarkable increase in oral bioavailability to 90%.[4] This underscores the importance of a thorough structure-activity relationship (SAR) and structure-property relationship (SPR) understanding during lead optimization.[5]
For this compound based compounds targeting TAAR1, a key challenge will be to balance high receptor potency with favorable ADME properties, particularly the ability to cross the blood-brain barrier for CNS indications.
Experimental Protocols for Pharmacokinetic Profiling
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assessment
This assay provides an early indication of a compound's susceptibility to metabolism, a primary driver of clearance.
Objective: To determine the rate at which the test compound is metabolized by liver enzymes.
Methodology: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or rat) from a reputable supplier.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for reaction termination and sample analysis.
-
-
Incubation:
-
Pre-warm the liver microsome suspension and phosphate buffer to 37°C.
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
From the slope of the linear portion of the curve, calculate the half-life (t1/2) and the intrinsic clearance (CLint).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rats
This study provides a comprehensive assessment of a compound's ADME profile in a living organism.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, F%) following intravenous and oral administration.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-6 per group), cannulated for serial blood sampling.
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound (e.g., 1 mg/kg) as a bolus dose via the tail vein.
-
Oral (PO) Group: Administer the test compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Caption: Workflow for an In Vivo Pharmacokinetic Study in Rats.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of CNS disorders through the modulation of TAAR1. However, as with any drug discovery program, early and thorough pharmacokinetic profiling is paramount to success. By employing the robust in vitro and in vivo methodologies outlined in this guide, researchers can gain critical insights into the ADME properties of their compounds. This data, when integrated with pharmacodynamic and toxicological assessments, will enable informed decision-making, facilitate the optimization of lead compounds with improved drug-like properties, and ultimately increase the probability of advancing a successful clinical candidate. Future work should focus on establishing a clear correlation between the structural features of this compound analogs and their pharmacokinetic profiles to guide the rational design of next-generation compounds with optimized therapeutic potential.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 1-(2-Aminoethyl)piperidin-2-one analogs in cancer cell lines
Introduction: The Therapeutic Promise of the Piperidine Scaffold
In the landscape of modern oncology drug discovery, the piperidine ring stands out as a privileged scaffold.[1][2] Its prevalence in a wide array of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1][3] The conformational flexibility of the piperidine core allows for optimal positioning of pharmacophoric groups, enhancing interactions with biological targets.[4] This guide provides a detailed head-to-head comparison of novel analogs based on the 1-(2-Aminoethyl)piperidine framework, specifically focusing on piperidin-2-one and related structures, and their efficacy in various cancer cell lines. While direct comparative studies on a homologous series of 1-(2-Aminoethyl)piperidin-2-one analogs are sparse in publicly available literature, we will analyze structurally related compounds to elucidate key principles of their synthesis, mechanism of action, and structure-activity relationships (SAR).[5][6] This analysis will be grounded in robust experimental data and detailed protocols to empower researchers in their quest for next-generation cancer therapeutics.
Comparative Analysis of Lead Analogs
For this guide, we will focus on two promising classes of analogs derived from the core 1-(2-Aminoethyl)piperidine scaffold: 4-(2-aminoethyl)piperidine derivatives and a 1-(2-aminoethyl)-4-piperidone conjugate. These compounds, while not strictly piperidin-2-ones, share the crucial N-aminoethylpiperidine moiety and provide valuable insights into the anticancer potential of this structural class.
Analog 1 Series: 4-(2-Aminoethyl)-2-phenylpiperidine Derivatives
A series of novel 4-(2-aminoethyl)piperidine derivatives were synthesized and evaluated for their antiproliferative properties, driven by their potential as σ1 receptor ligands.[5][7] The σ1 receptor is overexpressed in many cancer cell types, making it an attractive therapeutic target.[5][7]
Key Structural Features and Synthesis Outline:
The synthesis of these analogs involves a multi-step process, beginning with the conjugate addition of a phenyl group to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the aminoethyl moiety.[5][7] Variations at the piperidine nitrogen (N1 position) were introduced to probe the structure-activity relationship.[5][7]
Analog 2: EFAH - A Curcuminoid-Piperidone Conjugate
EFAH is a derivative of the potent anticancer agent EF24 [3,5-bis(2-fluorobenzylidine)-4-piperidone], where a hydrazinonicotinic acid (HYNIC) moiety is conjugated via a 2-aminoethyl linker to the piperidine nitrogen.[6][8] This modification was initially designed for radiolabeling and imaging purposes, but its impact on anticancer efficacy is of significant interest.[6][8]
Key Structural Features and Synthesis Outline:
The synthesis involves modifying the piperidinyl nitrogen of EF24 with bromoethylamine, followed by reaction with a protected HYNIC precursor.[6]
Head-to-Head Performance in Cancer Cell Lines
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. Here, we compare the cytotoxic profiles of our selected analogs across a panel of human cancer cell lines.
| Analog | Cancer Cell Line | Cell Type | IC50 / CC50 (µM) | Reference |
| Analog 1a (1-Methyl-derivative) | DU145 | Prostate Cancer | ~5 | [7] |
| Analog 1b (1-Methyl-derivative) | DU145 | Prostate Cancer | ~5 | [7] |
| Analog 1c (1-Methyl-derivative) | DU145 | Prostate Cancer | ~5 | [7] |
| Analog 2 (EFAH) | H441 | Lung Adenocarcinoma | >10 (at 72h) | [6] |
| Analog 2 (EFAH) | MiaPaCa-2 | Pancreatic Cancer | >10 (at 72h) | [6] |
| Analog 2 (EFAH) | Panc-1 | Pancreatic Cancer | >10 (at 72h) | [6] |
Interpretation of Cytotoxicity Data:
The 1-methyl-substituted 4-(2-aminoethyl)piperidine derivatives (Analogs 1a, 1b, 1c) demonstrate moderate micromolar cytotoxicity against the DU145 prostate cancer cell line.[7] In contrast, the curcuminoid conjugate EFAH (Analog 2) shows weaker antiproliferative activity in the tested cell lines, with IC50 values greater than 10 µM.[6] It is noteworthy, however, that EFAH retained a similar level of activity to its parent compound, EF24, indicating that the addition of the aminoethyl-HYNIC moiety did not abolish its anticancer properties.[6][8]
Delving into the Mechanism of Action
Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. The primary mechanisms investigated for these piperidine-based analogs are the induction of apoptosis and the modulation of specific signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies.[9] Several piperidone-containing compounds have been shown to induce apoptosis in cancer cells.[9][10] This is often characterized by:
-
Phosphatidylserine (PS) externalization: A key early marker of apoptosis.[9]
-
Mitochondrial depolarization: Indicative of the intrinsic apoptotic pathway.[9]
-
Caspase activation: Executioner caspases like caspase-3/7 are crucial for dismantling the cell.[9]
-
DNA fragmentation: A later-stage event in apoptosis.[9]
The general workflow for assessing apoptosis is depicted below:
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of an imageable curcuminoid 1-[2-aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Safety Protocol for Handling 1-(2-Aminoethyl)piperidin-2-one
In the landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are routine. Yet, the safety protocols for lesser-documented intermediates, such as 1-(2-Aminoethyl)piperidin-2-one, demand a meticulous and informed approach. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established best practices and data from structurally analogous chemicals to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: An Inference-Based Approach
The molecular structure of this compound contains a piperidine ring, a common scaffold in many biologically active compounds, and an aminoethyl side chain. The presence of the "-2-one" suffix indicates a lactam, a cyclic amide, which introduces distinct chemical properties.
Based on analogous compounds, we can infer the following potential hazards:
-
Corrosivity: The aminoethylpiperidine moiety is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3]
-
Toxicity: Similar compounds are harmful if swallowed and can be toxic if they come into contact with the skin.[2][4]
-
Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[2][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[1]
-
Flammability: While not definitively established for the "-2-one" variant, related compounds are considered combustible liquids.[1][5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potential for severe skin and eye damage, a comprehensive PPE strategy is paramount. The selection of appropriate barriers is the first line of defense in preventing exposure.
Hand Protection
The choice of gloves is critical. Due to the corrosive nature of similar amines, robust chemical resistance is necessary.
| Glove Material | Breakthrough Time (EN 374) | Recommendation Level | Rationale |
| Elbow-length PVC gloves | > 240 minutes (Protection Class 5 or higher) | Highly Recommended | Provides extended protection against corrosive liquids and prevents spills from entering boots.[1] |
| Nitrile Gloves | Varies; typically shorter | Suitable for short-duration tasks only | Must be changed immediately upon any sign of contamination or degradation. |
Procedural Note: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[2]
Eye and Face Protection
The risk of severe eye damage necessitates stringent eye and face protection.
-
Chemical Safety Goggles: Must be worn at all times when handling the compound. They should provide a complete seal around the eyes.
-
Full Face Shield: Should be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities.[1]
Critical Reminder: Standard safety glasses are not sufficient for handling this potentially corrosive material. Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
Body Protection
A multi-layered approach to body protection is advised to prevent any skin contact.
-
Chemical-Resistant Apron or Suit: A PVC apron or a full chemical-resistant suit may be necessary, particularly in cases of severe exposure risk.[1]
-
Coveralls: Long-sleeved coveralls should be worn to protect underlying clothing and skin.
-
Closed-toe Shoes: Sturdy, closed-toe shoes are mandatory. For handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering.[1]
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating aerosols or vapors, or if ventilation is inadequate, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational and Disposal Plans: A Step-by-Step Guide
Prudent Handling Practices
Adherence to strict operational protocols is essential to minimize the risk of exposure.
-
Designated Work Area: All work with this compound should be performed in a designated, clearly marked area.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to be used.
-
Avoid Inhalation and Contact: All personal contact, including inhalation of vapors, should be avoided.[1]
-
Safe Handling of Containers: Keep containers securely sealed when not in use and protect them from physical damage.[1]
-
Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Clear the area of all personnel and alert the appropriate emergency responders.[1]
-
Ventilate: Increase ventilation in the area.[1]
-
Containment: For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[1] Do not use combustible materials.
-
Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[3] Collect the absorbed material into a labeled, sealed container for disposal.
-
Decontamination: Wash the spill area thoroughly. Decontaminate all protective clothing and equipment before reuse.
Disposal Plan
Chemical waste must be handled in accordance with all local, state, and federal regulations.[1]
-
Waste Characterization: Due to its inferred properties, waste containing this compound should be treated as hazardous. Based on similar compounds, it may be classified as both an ignitable (D001) and corrosive (D002) waste.[1]
-
Containerization: Collect all waste in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge into sewers or waterways.[1]
Waste Disposal Decision Tree
Caption: A decision-making flowchart for the proper disposal of this compound.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is foundational to scientific advancement. By adopting a conservative and proactive approach to safety, researchers can mitigate the inherent risks associated with handling compounds for which complete hazard data is not yet available. This guide provides a robust framework for establishing safe laboratory practices, but it is incumbent upon each researcher and institution to foster a culture where safety is paramount.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





